HO-PEG16-OH
描述
Structure
2D Structure
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H66O17/c33-1-3-35-5-7-37-9-11-39-13-15-41-17-19-43-21-23-45-25-27-47-29-31-49-32-30-48-28-26-46-24-22-44-20-18-42-16-14-40-12-10-38-8-6-36-4-2-34/h33-34H,1-32H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHORSBRLGKJPFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H66O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20218307 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
722.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-36-8 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6812-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006812368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-Pentadecaoxaheptatetracontane-1,47-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20218307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45-pentadecaoxaheptatetracontane-1,47-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.170 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to HO-PEG16-OH for Researchers and Drug Development Professionals
Introduction
HO-PEG16-OH is a discrete polyethylene glycol (dPEG®) linker characterized by a defined chain length of 16 ethylene glycol units, flanked by hydroxyl groups at both termini. Unlike traditional polydisperse PEG polymers, its monodisperse nature ensures batch-to-batch consistency and a precise molecular weight, which are critical for the development of well-defined bioconjugates and therapeutic agents. This guide provides a comprehensive overview of the physicochemical properties, key applications, and detailed experimental protocols relevant to the use of this compound in research and drug development.
Physicochemical Properties
The well-defined structure of this compound leads to consistent physical and chemical characteristics. These properties are summarized in the table below. It is important to note that there is a discrepancy in the CAS number cited by various suppliers, with 4669-05-0 and 6812-36-8 being the most common. Researchers should verify the CAS number with their specific supplier. A third CAS number, 25322-68-3, is a general identifier for polyethylene glycol polymers and may be used less specifically.
| Property | Value | Source(s) |
| CAS Number | 4669-05-0 or 6812-36-8 | [1][2][3][4][5] |
| Molecular Weight | 722.86 g/mol | |
| Molecular Formula | C32H66O17 | |
| Appearance | Colorless liquid or white solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water and most organic solvents | |
| Storage | Recommended storage at -20°C for long-term stability |
Key Applications
The terminal hydroxyl groups of this compound can be functionalized to create a variety of reactive derivatives, making it a versatile linker for several applications in drug delivery and bioconjugation.
PROTAC Linker
This compound is frequently used as a building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC connects the target protein binder and the E3 ligase ligand, and its length and composition are critical for optimal ternary complex formation and target degradation.
PEGylation of Biologics and Nanoparticles
PEGylation, the covalent attachment of PEG chains to molecules, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By conjugating this compound to proteins, peptides, or nanoparticles, researchers can:
-
Increase hydrodynamic size , reducing renal clearance and extending circulation half-life.
-
Enhance solubility and stability .
-
Mask epitopes , reducing immunogenicity and proteolytic degradation.
Experimental Protocols
The following are representative protocols for the activation of this compound and its subsequent conjugation. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Activation of this compound by Tosylation
This protocol describes the mono-activation of one hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Argon or nitrogen gas
-
Stir plate and stir bar
-
Round bottom flask
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine or TEA (1.1 equivalents) to the solution.
-
Slowly add a solution of tosyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a small amount of water.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-tosylated PEG (TsO-PEG16-OH) by silica gel column chromatography.
Protocol 2: Protein PEGylation with Activated PEG
This protocol outlines the conjugation of a mono-activated PEG derivative (e.g., NHS-ester-PEG16-OH) to the primary amines (lysine residues and the N-terminus) of a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
NHS-ester activated this compound (e.g., from a commercial source or synthesized from carboxylated PEG)
-
Reaction buffer (e.g., PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1M Tris-HCl, pH 8.5)
-
Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) system for purification
Procedure:
-
Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the NHS-ester activated this compound in a small amount of anhydrous DMSO before adding it to the protein solution. Add the activated PEG to the protein solution at a desired molar excess (e.g., 5-20 fold molar excess over the protein).
-
Allow the reaction to proceed at room temperature or 4°C for 1-4 hours with gentle stirring.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.
-
Analyze the resulting PEGylated protein by SDS-PAGE to confirm the increase in molecular weight and to assess the degree of PEGylation.
Visualizations
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC, where this compound can serve as the linker.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Workflow for Protein PEGylation
This diagram outlines a typical workflow for the PEGylation of a protein using an activated this compound derivative.
References
The Pivotal Role of PEG Linkers in PROTACs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. These heterobifunctional molecules consist of two ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a mere spacer, plays a critical role in dictating the efficacy, selectivity, and physicochemical properties of a PROTAC. Among the various linker types, polyethylene glycol (PEG) linkers have garnered significant attention due to their favorable characteristics. This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC design, summarizing key quantitative data, detailing essential experimental protocols, and visualizing complex biological processes.
The Multifaceted Role of PEG Linkers in PROTACs
PEG linkers are composed of repeating ethylene glycol units, which impart a unique set of properties that are highly advantageous in PROTAC design. Their role extends beyond simply connecting the two ligands, influencing nearly every aspect of PROTAC function, from solubility and cell permeability to the formation and stability of the crucial ternary complex.
Physicochemical Properties
The introduction of a PEG linker can significantly improve the physicochemical properties of a PROTAC molecule. Due to their hydrophilic nature, PEG linkers can enhance the aqueous solubility of often lipophilic PROTACs, which is a critical factor for both in vitro handling and in vivo bioavailability.[1][2] Furthermore, the flexibility of the PEG chain can influence a PROTAC's ability to adopt conformations that shield polar surface area, a concept known as the "chameleon effect," which can facilitate cell membrane permeability.[3]
Ternary Complex Formation and Stability
The primary function of a PROTAC is to induce the formation of a stable ternary complex between the POI and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[] The length and flexibility of the PEG linker are critical determinants in this process. An optimal linker length is required to span the distance between the two proteins without inducing steric hindrance, thereby facilitating productive ternary complex formation.[5] A linker that is too short may prevent the complex from forming, while an overly long linker can lead to an entropic penalty and reduced efficacy.
Quantitative Impact of PEG Linker Length on PROTAC Activity
Systematic studies have demonstrated that the length of the PEG linker can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | >75 | |
| ERα | VHL | PEG | 12 | - | Less Potent | |
| ERα | VHL | PEG | 16 | - | More Potent | |
| BRD4 | CRBN | PEG | C2 (dBET57) | - | - | |
| BRD4 | CRBN | PEG | C4 (dBET1) | - | - | |
| BRD4 | CRBN | PEG | C8 (dBET6) | - | - |
Table 1: Impact of Linker Length on PROTAC Degradation Efficacy. This table summarizes data from various studies showing the effect of linker length on the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax) for different target proteins.
Impact of PEG Linkers on PROTAC Permeability and Pharmacokinetics
The physicochemical properties imparted by PEG linkers also influence a PROTAC's permeability and pharmacokinetic profile. While their hydrophilicity can improve solubility, the increased molecular weight and polar surface area can present challenges for cell permeability. However, strategic optimization of the linker can lead to improved oral bioavailability.
| PROTAC | Linker Composition | Permeability (Papp) (10⁻⁶ cm/s) | Oral Bioavailability (%) | Reference |
| BRD4-targeting | PEG3 | 1.2 | 15 | |
| BRD4-targeting | PEG4 | 2.5 | 25 | |
| BRD4-targeting | PEG5 | 3.1 | 30 | |
| BRD4-targeting | PEG6 | 2.8 | 22 |
Table 2: Influence of PEG Linker Length on PROTAC Permeability and Pharmacokinetics. This table presents representative data on how varying PEG linker lengths can affect the apparent permeability (Papp) and oral bioavailability of BRD4-targeting PROTACs.
Mandatory Visualizations
Caption: PROTAC Mechanism of Action.
Caption: Western Blot Experimental Workflow.
Caption: BRD4 Signaling Pathway and PROTAC Intervention.
Experimental Protocols
Western Blotting for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
4. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This cell-free assay predicts the passive permeability of a compound.
1. Plate Preparation:
-
Coat the donor plate (a filter plate) with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.
-
Add buffer to the acceptor plate.
2. Compound Addition:
-
Add the PROTAC solution to the donor plate.
3. Incubation:
-
Place the donor plate on top of the acceptor plate and incubate for a specified time (e.g., 4-18 hours).
4. Quantification:
-
Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
5. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A] / [C_eq]) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_eq] is the equilibrium concentration.
Caco-2 Permeability Assay
This cell-based assay provides a more comprehensive assessment of permeability, including active transport and efflux.
1. Cell Culture:
-
Culture Caco-2 cells on permeable filter supports for 21-25 days to allow for differentiation and monolayer formation.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
2. Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to either the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, collect samples from the receiver compartment.
3. Quantification:
-
Determine the concentration of the PROTAC in the collected samples using LC-MS/MS.
4. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate of efflux transporters.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique to study the kinetics and affinity of biomolecular interactions.
1. Immobilization:
-
Immobilize one of the proteins (e.g., the E3 ligase) onto the sensor chip surface.
2. Binary Interaction Analysis:
-
Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
In a separate experiment, inject the POI over an immobilized PROTAC (or vice versa) to determine the other binary KD.
3. Ternary Complex Analysis:
-
Inject a pre-incubated mixture of the POI and the PROTAC over the immobilized E3 ligase.
-
The binding response will indicate the formation of the ternary complex.
4. Data Analysis:
-
Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) for both binary and ternary interactions.
-
The cooperativity factor (α), which indicates the extent to which the binding of one ligand influences the binding of the other, can be calculated as the ratio of the binary KDs to the ternary KD.
Conclusion
The PEG linker is a critical component in the design of effective PROTACs, profoundly influencing their physicochemical properties, cell permeability, and ability to induce the formation of a productive ternary complex. A thorough understanding of the structure-activity relationships of PEG linkers, supported by robust experimental data, is essential for the rational design of novel and potent protein degraders. The quantitative data, detailed protocols, and visual representations provided in this guide offer a valuable resource for researchers in the field of targeted protein degradation, facilitating the development of the next generation of PROTAC-based therapeutics.
References
The Role of HO-PEG16-OH in Targeted Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address diseases driven by aberrant proteins previously considered "undruggable." At the forefront of this field are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex.
This technical guide delves into the mechanism of action of a specific type of linker, HO-PEG16-OH, a 16-unit polyethylene glycol (PEG) linker with terminal hydroxyl groups. We will explore its role in the intricate process of protein degradation, provide detailed experimental protocols for the synthesis and evaluation of PROTACs incorporating such a linker, and present a framework for data analysis.
Core Mechanism of Action: The Role of the this compound Linker
The fundamental role of any PROTAC linker is to bridge the target protein and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex (Target Protein-PROTAC-E3 Ligase). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
The this compound linker, being a PEG-based linker, imparts several advantageous properties to a PROTAC molecule that are crucial for its mechanism of action:
-
Flexibility and Length: The 16-unit ethylene glycol chain of this compound provides significant conformational flexibility. This is paramount for allowing the target protein and the E3 ligase to adopt a productive orientation within the ternary complex, which is essential for efficient ubiquitination. The length of the linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure the proper geometry of the ternary complex.
-
Solubility and Physicochemical Properties: PEG linkers are hydrophilic, which can significantly enhance the aqueous solubility of the PROTAC molecule. This is a crucial attribute, as many target- and E3 ligase-binding ligands are hydrophobic. Improved solubility can lead to better handling in experimental settings and can positively impact the pharmacokinetic profile of the PROTAC in vivo.
-
Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEGylation can, in some cases, improve cell permeability by masking the overall charge of the PROTAC and facilitating passive diffusion across the cell membrane.
-
Potential for Specific Interactions: The ether oxygens within the PEG chain can act as hydrogen bond acceptors, potentially forming stabilizing interactions with amino acid residues on the surface of the target protein or the E3 ligase. These interactions can contribute to the stability of the ternary complex, thereby enhancing the efficiency of protein degradation.
Data Presentation: Evaluating PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are the DC50 (the concentration of the PROTAC that induces 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achievable). While specific data for a PROTAC utilizing the this compound linker is not publicly available, the following table provides a representative example of how such data would be presented, based on typical values for PROTACs with similar PEG linkers.
| PROTAC Construct (Hypothetical) | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-X | Target A | Pomalidomide | This compound | Cell Line Y | 50 | >90 |
| PROTAC-Z | Target B | VH032 | This compound | Cell Line W | 25 | >95 |
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol describes a general method for synthesizing a PROTAC by conjugating a target protein ligand and an E3 ligase ligand to the this compound linker. This often involves a multi-step synthesis where the linker is sequentially attached to the two ligands.
Materials:
-
This compound
-
Target protein ligand with a suitable functional group for conjugation (e.g., a carboxylic acid, amine, or halide)
-
E3 ligase ligand with a suitable functional group for conjugation
-
Coupling reagents (e.g., HATU, HOBt, EDC)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM, DMSO)
-
Purification supplies (e.g., silica gel for column chromatography, HPLC system)
Methodology:
-
Monofunctionalization of the Linker:
-
Protect one of the terminal hydroxyl groups of this compound with a suitable protecting group (e.g., a trityl or silyl ether).
-
Activate the remaining free hydroxyl group for conjugation (e.g., by converting it to a tosylate or mesylate for nucleophilic substitution, or by coupling it to a molecule with a carboxylic acid).
-
-
Conjugation to the First Ligand:
-
React the monofunctionalized and activated linker with the first ligand (either the target protein ligand or the E3 ligase ligand). The choice of reaction will depend on the functional groups present on the ligand and the activated linker (e.g., amide bond formation, ether synthesis).
-
Purify the resulting ligand-linker conjugate using column chromatography or HPLC.
-
-
Deprotection of the Linker:
-
Remove the protecting group from the other end of the PEG linker to expose the second hydroxyl group.
-
-
Activation and Conjugation to the Second Ligand:
-
Activate the newly exposed hydroxyl group.
-
React the activated ligand-linker conjugate with the second ligand.
-
Purify the final PROTAC molecule using HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using techniques such as NMR spectroscopy, mass spectrometry, and analytical HPLC.
-
Western Blotting for Protein Degradation Analysis
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium. Also, prepare a vehicle control (DMSO).
-
Treat the cells with the different concentrations of the PROTAC and the vehicle control for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and then lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for loading by adding sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
The Art of Bioconjugation: A Technical Guide to Polyethylene Glycol (PEG) Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, has emerged as a cornerstone technology in drug development. This chemical modification has proven to be a highly effective strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, antibody fragments, and small molecules. By creating a hydrophilic shield around the conjugated molecule, PEGylation can enhance solubility, extend circulatory half-life, reduce immunogenicity, and improve overall therapeutic efficacy.[1][2] This in-depth technical guide provides a comprehensive overview of the applications of PEG in bioconjugation, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Core Principles of PEGylation
PEG is a non-toxic, non-immunogenic, and highly water-soluble polymer, making it an ideal candidate for bioconjugation.[1] The fundamental principle of PEGylation involves the covalent attachment of PEG chains to specific functional groups on the surface of a biomolecule. This modification imparts several advantageous properties:
-
Increased Hydrodynamic Size: The attachment of PEG chains significantly increases the hydrodynamic radius of the molecule, which in turn reduces its renal clearance rate and prolongs its circulation time in the bloodstream.[1][2]
-
Steric Hindrance: The flexible PEG chains create a protective layer that sterically hinders the approach of proteolytic enzymes and antibodies, thereby increasing the stability and reducing the immunogenicity of the conjugated molecule.
-
Enhanced Solubility: PEGylation can improve the solubility of hydrophobic drugs and proteins, facilitating their formulation and administration.
Quantitative Impact of PEGylation on Pharmacokinetics
The most significant advantage of PEGylation is the dramatic improvement in the pharmacokinetic profile of therapeutic molecules. This is evident in the extended plasma half-life and reduced clearance of numerous PEGylated drugs compared to their non-PEGylated counterparts.
| Therapeutic Molecule | PEG Size (kDa) | Half-life (Non-PEGylated) | Half-life (PEGylated) | Fold Increase | Reference(s) |
| Interferon alfa-2a | 40 (branched) | 2.3 hours (absorption) | 50 hours (absorption) | ~22 | |
| Interferon alfa-2b | 12 (linear) | 3-8 hours | ~40 hours | ~5-13 | |
| Granulocyte-Colony Stimulating Factor (G-CSF) (Filgrastim) | 20 (linear) | Daily administration required | ~42 hours (single dose) | Enables once-per-cycle dosing | |
| Recombinant Human TIMP-1 (rhTIMP-1) | 20 (linear) | 1.1 hours | 28 hours | 25 | |
| Recombinant Methioninase (rMETase) | 5 (linear) | ~2.5 hours | 90-143 hours (apoenzyme) | ~36-57 | |
| Anti-IL-8 Antibody Fragment (F(ab')2) | Not specified | 8.5 hours | 48 hours | ~5.6 | |
| Arginase | 5 (linear) | 1 hour | 12 hours | 12 |
Table 1: Comparative Pharmacokinetic Data of PEGylated and Non-PEGylated Therapeutics. This table summarizes the significant improvements in the half-life of various therapeutic proteins and antibody fragments upon PEGylation.
Experimental Protocols for PEGylation
The choice of PEGylation chemistry is crucial and depends on the available functional groups on the target molecule and the desired properties of the final conjugate. The following are detailed protocols for common PEGylation strategies.
Protocol 1: Amine-Specific PEGylation using NHS Esters
This is one of the most common PEGylation methods, targeting the primary amines of lysine residues and the N-terminus of proteins.
Materials:
-
Protein to be PEGylated
-
PEG-NHS Ester (e.g., mPEG-succinimidyl succinate)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5 (amine-free)
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEG-NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the PEG-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM.
-
Purification: Remove unreacted PEG and byproducts by size-exclusion or ion-exchange chromatography.
-
Characterization: Analyze the purified PEGylated protein using SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to determine the degree of PEGylation and purity.
Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry
This method provides site-specific PEGylation by targeting the free sulfhydryl group of cysteine residues.
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.0, containing EDTA to prevent disulfide bond formation.
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the cysteine-containing protein in the reaction buffer. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove it.
-
PEG-Maleimide Solution Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG-maleimide and protein.
-
Characterization: Confirm PEGylation using SDS-PAGE, mass spectrometry, and HPLC.
Protocol 3: Reductive Amination for N-terminal Specific PEGylation
This technique targets the N-terminal α-amine group by reacting it with an aldehyde-functionalized PEG, followed by reduction to a stable secondary amine.
Materials:
-
Protein to be PEGylated
-
mPEG-aldehyde (e.g., mPEG-propionaldehyde)
-
Reaction Buffer: Slightly acidic to neutral pH (e.g., phosphate buffer, pH 6.0-7.0)
-
Reducing Agent: Sodium cyanoborohydride (NaBH₃CN)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification system
Procedure:
-
Protein and PEG-Aldehyde Preparation: Dissolve the protein and a 5- to 20-fold molar excess of mPEG-aldehyde in the reaction buffer.
-
Schiff Base Formation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring to form the Schiff base intermediate.
-
Reduction: Add a fresh solution of sodium cyanoborohydride to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Incubation: Continue the reaction for an additional 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer.
-
Purification and Characterization: Purify and characterize the conjugate as described in the previous protocols.
Protocol 4: Click Chemistry for Bioorthogonal PEGylation
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly specific and efficient method for PEGylation.
Materials:
-
Azide- or alkyne-functionalized protein
-
Alkyne- or azide-functionalized PEG
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA or THPTA)
-
Solvent (e.g., DMSO, t-BuOH/H₂O mixture)
-
Purification system
Procedure:
-
Reactant Preparation: Dissolve the functionalized protein and PEG in the chosen solvent system.
-
Catalyst Preparation: Prepare a premix of the copper sulfate and ligand.
-
Click Reaction: Add the reducing agent to the protein/PEG solution, followed by the copper/ligand premix.
-
Incubation: Stir the reaction mixture at room temperature. The reaction is often rapid, but can be monitored by LC-MS.
-
Purification: Purify the PEGylated protein using standard chromatographic techniques.
-
Characterization: Confirm the formation of the triazole linkage and the purity of the conjugate using mass spectrometry and HPLC.
Visualization of Key Processes in PEGylation
Experimental and Logical Workflows
Caption: A generalized experimental workflow for protein PEGylation.
Mechanism of Reduced Immunogenicity
Caption: Mechanism of how PEGylation reduces protein immunogenicity.
Cellular Uptake of PEGylated Nanoparticles
Caption: Cellular uptake pathway of PEGylated nanoparticles.
Challenges and Future Perspectives
Despite the numerous advantages of PEGylation, some challenges remain. The potential for the generation of anti-PEG antibodies (APAs) has been a topic of increasing interest. Pre-existing or treatment-induced APAs can lead to accelerated blood clearance of PEGylated drugs and, in some cases, hypersensitivity reactions.
Future research in the field of PEGylation is focused on several key areas:
-
Site-Specific PEGylation: Developing more robust and efficient methods for site-specific PEGylation to produce homogeneous conjugates with preserved biological activity.
-
Novel PEG Architectures: Exploring the use of branched, forked, and other novel PEG structures to further optimize the properties of bioconjugates.
-
Alternative Polymers: Investigating alternative polymers to PEG that may offer similar benefits with reduced immunogenicity.
-
Cleavable Linkers: Designing PEG conjugates with cleavable linkers that can release the native drug at the target site, potentially improving efficacy and reducing off-target effects.
Conclusion
PEGylation has revolutionized the field of drug delivery and bioconjugation, transforming numerous therapeutic molecules into more effective and safer medicines. The ability to tailor the properties of biomolecules by attaching PEG chains has led to significant advancements in the treatment of a wide range of diseases. As our understanding of the interplay between PEGylated molecules and biological systems continues to grow, so too will the development of next-generation bioconjugates with even greater therapeutic potential. This guide provides a foundational understanding of the principles, practices, and quantitative impact of PEGylation, serving as a valuable resource for researchers and professionals in the field of drug development.
References
A Comprehensive Technical Guide to the Solubility and Stability of HO-PEG16-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of HO-PEG16-OH, a hydroxyl-terminated polyethylene glycol with 16 ethylene glycol units. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile polymer in their work.
Introduction
This compound, with a molecular weight of approximately 723 g/mol , is a valuable bifunctional linker and excipient in various biomedical and pharmaceutical applications. Its hydrophilic nature, biocompatibility, and defined chain length make it a critical component in drug delivery systems, bioconjugation, and as a linker for PROTACs (Proteolysis Targeting Chimeras). A thorough understanding of its solubility and stability is paramount for formulation development, ensuring product efficacy, and maintaining shelf-life.
Solubility of this compound
Polyethylene glycols (PEGs) are well-known for their excellent solubility in aqueous and polar organic solvents. This is attributed to the ability of the ether oxygens in the polymer backbone to form hydrogen bonds with water and other protic solvents. While specific quantitative data for this compound is not extensively published, data for PEG 600, a close structural analog in terms of molecular weight, provides valuable insights.
Table 1: Solubility Data for Low Molecular Weight Polyethylene Glycol (PEG 600 as a proxy for this compound)
| Solvent | Solubility | Notes |
| Water | Completely Soluble[1][2] | Aqueous solutions are stable at room temperature.[3] A 100 g/L solution of PEG 600 has a pH of 5-7.[4][5] |
| Ethanol | Soluble | Miscible in all proportions. |
| Acetone | Soluble | Readily dissolves. |
| Dimethyl Sulfoxide (DMSO) | Soluble | PEG is soluble in DMSO. |
| Dichloromethane | Soluble | A common solvent for PEG. |
| Benzene | Soluble | Soluble in aromatic hydrocarbons. |
| Diethyl Ether | Insoluble | Generally insoluble in non-polar solvents. |
| Hexane | Insoluble | Insoluble in aliphatic hydrocarbons. |
Stability of this compound
The stability of this compound is a critical factor in its handling, storage, and application. The primary degradation pathway for polyethylene glycols is thermo-oxidative degradation. Hydrolysis of the ether linkage is generally not a significant concern under normal conditions.
Thermal Stability
Low molecular weight PEGs are relatively stable at ambient temperatures. However, they can undergo degradation at elevated temperatures.
Table 2: Thermal Stability Data for Low Molecular Weight Polyethylene Glycol (PEG 600)
| Parameter | Value | Method |
| Onset of Thermal Degradation | ~264-272 °C | Thermogravimetric Analysis (TGA) |
| Flash Point | 260 °C | - |
| Ignition Temperature | >320 °C | DIN 51794 |
Oxidative Stability
Oxidative degradation is the most common degradation pathway for PEGs. This process is often initiated by heat, light, or the presence of transition metal ions and can lead to chain scission, the formation of aldehydes, ketones, and carboxylic acids, which can, in turn, lower the pH of the solution.
Key factors influencing oxidative degradation include:
-
Temperature: Higher temperatures significantly accelerate the rate of oxidation.
-
Oxygen: The presence of oxygen is essential for oxidative degradation. Storing under an inert atmosphere (e.g., argon or nitrogen) can significantly improve stability.
-
Light: Exposure to UV light can initiate radical formation and subsequent degradation.
-
Metal Ions: Transition metal ions, such as iron and copper, can catalyze oxidative degradation.
pH Stability
The ether linkages in the PEG backbone are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. However, extreme pH conditions, especially at elevated temperatures, can promote degradation. The degradation products of oxidation, such as carboxylic acids, can lower the pH of unbuffered solutions, potentially accelerating further degradation.
Experimental Protocols
The following sections provide detailed methodologies for assessing the solubility and stability of this compound.
Determination of Solubility (Adapted from ASTM D3132)
This protocol outlines a method for determining the qualitative and quantitative solubility of this compound in various solvents.
Objective: To determine the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selected solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Visual inspection chamber with a black and white background
-
Spectrophotometer (for quantitative analysis)
Procedure:
-
Qualitative Assessment: a. Prepare a series of test tubes, each containing 1 mL of a selected solvent. b. Add a small, pre-weighed amount of this compound (e.g., 10 mg) to each tube. c. Vortex the tubes for 30 seconds. d. Visually inspect the solutions against a black and white background for any undissolved particles. e. If the solid dissolves completely, incrementally add more this compound until saturation is reached or a desired concentration is achieved. f. Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble."
-
Quantitative Assessment (Equilibrium Solubility Method): a. Add an excess amount of this compound to a known volume of the solvent in a sealed vial. b. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). c. Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). d. After equilibration, allow the undissolved solute to settle. e. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. f. Dilute the supernatant with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. g. Analyze the concentration of this compound in the diluted sample using a suitable analytical method (e.g., UV-Vis spectroscopy if a chromophore is present or derivatized, or a refractive index detector with HPLC). h. Calculate the solubility in g/L or mg/mL.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA) (Adapted from ISO 11358)
This protocol describes the use of TGA to determine the thermal stability of this compound.
Objective: To determine the onset temperature of thermal decomposition of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina, platinum)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA sample pan.
-
TGA Measurement: a. Place the sample pan in the TGA furnace. b. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere. c. Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min). d. Continuously record the sample mass as a function of temperature.
-
Data Analysis: a. Plot the percentage of initial mass versus temperature. b. Determine the onset temperature of decomposition, which is the temperature at which a significant mass loss begins. This can be determined by the intersection of the baseline with the tangent of the decomposition curve.
Accelerated Stability Testing
This protocol outlines a method for assessing the stability of this compound under accelerated conditions to predict its long-term stability.
Objective: To evaluate the stability of this compound under elevated temperature and humidity conditions.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Appropriate containers (e.g., glass vials with inert caps)
-
Analytical instrumentation for assessing degradation (e.g., HPLC, GC, pH meter, Karl Fischer titrator)
Procedure:
-
Sample Preparation: Place known quantities of this compound into multiple containers.
-
Storage Conditions: Place the samples in stability chambers set to accelerated conditions. Common conditions include:
-
40 °C ± 2 °C / 75% RH ± 5% RH
-
25 °C ± 2 °C / 60% RH ± 5% RH (as a control)
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).
-
Analysis: Analyze the samples at each time point for relevant stability-indicating parameters, which may include:
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of the remaining this compound using a validated analytical method (e.g., HPLC).
-
Degradation Products: Identification and quantification of any degradation products.
-
pH: Measurement of the pH of a solution prepared from the sample.
-
Water Content: Determination of water content by Karl Fischer titration.
-
-
Data Evaluation: Analyze the data to determine the rate of degradation and to predict the shelf-life under normal storage conditions.
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound.
References
The Architect's Guide to Targeted Protein Degradation: Core Principles of PROTAC Design and Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a paradigm shift in therapeutic intervention, moving beyond traditional occupancy-based inhibition to a novel strategy of targeted protein elimination.[1][2] By co-opting the cell's intrinsic protein disposal machinery, PROTACs offer the potential to target proteins previously considered "undruggable," overcome drug resistance, and achieve potent, catalytic, and sustained pharmacological effects.[1][3] This technical guide provides a comprehensive overview of the fundamental principles underpinning PROTAC design and development, from molecular architecture to experimental validation.
The PROTAC Concept: A Tripartite Molecular Bridge
PROTACs are heterobifunctional molecules meticulously engineered with three essential components: a ligand that recognizes the Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently joins the two.[4] This tripartite structure enables the PROTAC to act as a molecular bridge, inducing proximity between the POI and the E3 ligase.
-
Protein of Interest (POI) Ligand ("Warhead"): This component provides specificity by binding to the target protein intended for degradation. The selection of a suitable POI ligand is a critical first step in PROTAC design. Unlike traditional inhibitors that require high-affinity binding to a functional site, PROTACs can utilize ligands that bind to any accessible pocket on the POI, significantly expanding the range of targetable proteins.
-
E3 Ubiquitin Ligase Ligand ("Anchor"): This moiety engages an E3 ubiquitin ligase, a key enzyme in the ubiquitin-proteasome system (UPS). While over 600 E3 ligases are encoded in the human genome, a select few have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands. The most commonly recruited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). Other notable E3 ligases include MDM2 and IAPs.
-
Linker: Far from being a passive spacer, the linker is a critical determinant of PROTAC efficacy. Its length, composition, rigidity, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC molecule, such as solubility and cell permeability.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs exert their effect through a catalytic cycle that leverages the cell's natural protein degradation pathway. The process can be dissected into several key steps:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex (POI-PROTAC-E3 ligase). The stability and geometry of this complex are crucial for the subsequent steps.
-
Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a ubiquitin-conjugating enzyme (E2) to surface lysine residues on the POI. This process is repeated to form a polyubiquitin chain, which acts as a degradation signal.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome, a large protein complex that functions as the cell's primary non-lysosomal protease.
-
PROTAC Recycling: Following the degradation of the POI, the PROTAC is released and can engage another POI and E3 ligase, initiating a new cycle of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.
Core Design Principles and Considerations
The rational design of a potent and selective PROTAC requires careful consideration of each of its three components.
E3 Ligase Ligand Selection
The choice of E3 ligase and its corresponding ligand is a foundational decision in PROTAC design. As mentioned, CRBN and VHL are the most utilized E3 ligases.
| E3 Ligase | Common Ligands | Key Features |
| Cereblon (CRBN) | Thalidomide, Pomalidomide, Lenalidomide | Well-characterized ligands, broad substrate scope. |
| von Hippel-Lindau (VHL) | Hypoxia-inducible factor (HIF) mimetics | High-affinity ligands, distinct structural requirements. |
| MDM2 | Nutlin-based ligands | Often used in cancer-related targets. |
| IAP | Bestatin-based ligands | Involved in apoptosis regulation. |
Linker Design: More Than Just a Connection
The linker is a critical modulator of PROTAC activity, influencing ternary complex formation and the overall physicochemical properties of the molecule.
Linker Composition and Properties:
-
Flexible Linkers: Alkyl chains and polyethylene glycol (PEG) chains are commonly used due to their synthetic accessibility and ability to allow for conformational flexibility in the ternary complex. PEG linkers can also improve solubility.
-
Rigid Linkers: Incorporation of rigid moieties like piperazine, piperidine, or triazoles can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially reducing the entropic penalty of binding.
-
Physicochemical Properties: The linker significantly impacts the PROTAC's molecular weight, lipophilicity, and polar surface area, which in turn affect its solubility, permeability, and pharmacokinetic properties.
A database analysis of over 400 published PROTACs revealed the prevalence of certain linker motifs.
| Linker Motif | Approximate Prevalence in Published PROTACs |
| PEG and Alkyl Chains | ~55% (PEG as sole motif), ~30% (Alkyl as sole motif) |
| Combined Alkyl and PEG | ~65% |
| Alkynes | ~7% |
| Triazoles | ~6% |
| Piperazine/Piperidine | ~4% each |
Experimental Evaluation of PROTACs
A systematic workflow involving a cascade of in vitro and cellular assays is essential to characterize and optimize PROTAC candidates.
Key Experimental Protocols
Protocol 1: Determination of DC50 and Dmax by Western Blotting
This protocol is a standard method to quantify the degradation of a target protein in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with a primary antibody specific to the POI. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).
-
Protocol 2: TR-FRET Assay for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a proximity-based assay used to detect the formation of the ternary complex.
-
Reagent Preparation:
-
Obtain or prepare purified, tagged versions of the POI (e.g., GST-tagged) and the E3 ligase complex (e.g., His-tagged).
-
Use a terbium (Tb)-conjugated antibody against one tag (e.g., anti-GST) as the FRET donor and a fluorescently labeled antibody against the other tag (e.g., AF488-anti-His) as the FRET acceptor.
-
-
Assay Setup:
-
In a microplate, add the POI, E3 ligase, and a serial dilution of the PROTAC.
-
Add the donor and acceptor antibodies.
-
Incubate the plate for a specified time (e.g., 180 minutes) to allow the complex to form.
-
-
Measurement:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, where the peak of the curve represents the optimal concentration for ternary complex formation. The "hook effect" at higher concentrations is due to the formation of binary complexes (POI-PROTAC or E3-PROTAC) that do not result in a FRET signal.
-
Quantitative Data Presentation
The following tables summarize representative quantitative data for PROTACs targeting various proteins.
Table 1: Degradation Efficiency of Representative PROTACs
| PROTAC Name | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | |
| IR-1 | BTK | CRBN | Mino | 4.8 | 98 | |
| RC-3 | BTK | CRBN | Mino | 15.1 | 96 | |
| PROTAC 7 | HDAC3 | VHL | HCT116 | 0.23 ± 0.02 µM | 85 | |
| PROTAC 22 | HDAC3 | VHL | HCT116 | 0.44 ± 0.03 µM | 77 |
Table 2: Binding Affinities of Representative PROTACs
| PROTAC Name | Binding Partner | Assay | Kd (nM) | Reference |
| MZ1 | VHL | SPR | ~70 | |
| Product 6 | CCL5 | SPR | 4750 | |
| Product 8 | CCL5 | SPR | 9480 | |
| Product 10 | CCL5 | SPR | 11300 |
Challenges and Future Directions
Despite the immense potential of PROTACs, several challenges remain in their development. These include achieving favorable pharmacokinetic and pharmacodynamic (PK/PD) properties, ensuring oral bioavailability, and minimizing off-target effects. Future research will likely focus on expanding the repertoire of usable E3 ligases, developing more sophisticated linker technologies, and employing computational and artificial intelligence approaches to rationally design PROTACs with improved drug-like properties. The continued advancement of our understanding of the intricate biology of the ubiquitin-proteasome system will undoubtedly fuel the development of the next generation of targeted protein degraders.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of HO-PEG16-OH for PROTACs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker that connects the target protein ligand to the E3 ligase ligand. The length, flexibility, and physicochemical properties of the linker are crucial for the efficacy of the PROTAC.[1][2] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide conformational flexibility.[3][4]
This document provides a detailed protocol for the synthesis of a discrete, monodisperse 16-unit polyethylene glycol linker with terminal hydroxyl groups (HO-PEG16-OH). This linker is a valuable building block for the construction of PROTACs, allowing for further functionalization of the terminal hydroxyl groups to connect to the respective ligands. The synthesis is based on a stepwise approach utilizing the Williamson ether synthesis, starting from the readily available tetraethylene glycol (PEG4).
Synthesis Strategy
The synthesis of this compound is achieved through a multi-step process involving the strategic use of protecting groups and the Williamson ether synthesis to build the PEG chain in a controlled manner. The overall strategy is a convergent synthesis, where a PEG8 intermediate is first synthesized and then dimerized to yield the final PEG16 product.
The key steps are:
-
Monotosylation of Tetraethylene Glycol (PEG4): One hydroxyl group of PEG4 is selectively reacted with tosyl chloride to introduce a good leaving group for the subsequent etherification.
-
Synthesis of Monoprotected Octaethylene Glycol (Trt-O-PEG8-OH): The monotosylated PEG4 is reacted with a monotritylated PEG4 under Williamson ether synthesis conditions. The trityl group serves as a bulky, acid-labile protecting group.
-
Synthesis of Octaethylene Glycol (HO-PEG8-OH): The trityl protecting group is removed from Trt-O-PEG8-OH under acidic conditions.
-
Ditosylation of Octaethylene Glycol (Ts-O-PEG8-O-Ts): Both hydroxyl groups of HO-PEG8-OH are converted to tosylates to prepare for the final coupling step.
-
Synthesis of Diprotected Hexadecaethylene Glycol (Trt-O-PEG16-O-Trt): The ditosylated PEG8 is reacted with two equivalents of monotritylated PEG4.
-
Synthesis of Hexadecaethylene Glycol (this compound): The final deprotection of the trityl groups yields the desired this compound.
Experimental Protocols
Materials and Methods
All reagents should be of high purity and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Thin-layer chromatography (TLC) should be used to monitor the progress of the reactions. Purification of intermediates and the final product is critical to obtain a monodisperse PEG linker.
Protocol 1: Synthesis of Tetraethylene Glycol Monotosylate (HO-PEG4-OTs)
This protocol describes the selective monotosylation of one of the terminal hydroxyl groups of tetraethylene glycol.
Reagents:
-
Tetraethylene glycol (PEG4)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tetraethylene glycol (1.0 eq) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.1 eq) to the solution.
-
Slowly add a solution of tosyl chloride (1.0 eq) in anhydrous dichloromethane to the reaction mixture over 1-2 hours, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for an additional 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, wash the mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure tetraethylene glycol monotosylate.
| Parameter | Value |
| Starting Material | Tetraethylene glycol |
| Key Reagents | Tosyl chloride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C |
| Reaction Time | 6-8 hours |
| Purification | Column Chromatography |
| Expected Yield | 70-85% |
| Purity | >95% |
Protocol 2: Synthesis of Monotrityl Tetraethylene Glycol (Trt-O-PEG4-OH)
This protocol details the protection of one hydroxyl group of tetraethylene glycol with a trityl group.
Reagents:
-
Tetraethylene glycol (PEG4)
-
Trityl chloride (TrtCl)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tetraethylene glycol (1.5 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Add trityl chloride (1.0 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
After completion, wash the reaction mixture with saturated NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain Trt-O-PEG4-OH.
| Parameter | Value |
| Starting Material | Tetraethylene glycol |
| Key Reagents | Trityl chloride, Triethylamine |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Column Chromatography |
| Expected Yield | 80-90% |
| Purity | >98% |
Protocol 3: Synthesis of Monotrityl Octaethylene Glycol (Trt-O-PEG8-OH)
This protocol describes the Williamson ether synthesis to couple the two PEG4 units.
Reagents:
-
Trt-O-PEG4-OH (from Protocol 2)
-
HO-PEG4-OTs (from Protocol 1)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Trt-O-PEG4-OH (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add a solution of HO-PEG4-OTs (1.1 eq) in anhydrous THF to the reaction mixture.
-
Heat the reaction to reflux (approximately 65-70 °C) and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench carefully with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Trt-O-PEG8-OH.
| Parameter | Value |
| Starting Materials | Trt-O-PEG4-OH, HO-PEG4-OTs |
| Key Reagents | Sodium hydride |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Purification | Column Chromatography |
| Expected Yield | 60-75% |
| Purity | >95% |
Protocol 4: Synthesis of Octaethylene Glycol (HO-PEG8-OH)
This protocol outlines the deprotection of the trityl group.
Reagents:
-
Trt-O-PEG8-OH (from Protocol 3)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Trt-O-PEG8-OH (1.0 eq) in a mixture of DCM and TFA (e.g., 95:5 v/v).
-
Stir the solution at room temperature for 1-2 hours, monitoring the deprotection by TLC.
-
Neutralize the reaction by carefully adding saturated NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude HO-PEG8-OH can often be used in the next step without further purification. If necessary, purify by column chromatography (silica gel, methanol/DCM gradient).
| Parameter | Value |
| Starting Material | Trt-O-PEG8-OH |
| Key Reagents | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Purification | Extraction / Column Chromatography |
| Expected Yield | >90% |
| Purity | >95% |
Protocol 5: Synthesis of Ditosyl Octaethylene Glycol (Ts-O-PEG8-O-Ts)
This protocol describes the tosylation of both hydroxyl groups of HO-PEG8-OH.
Reagents:
-
HO-PEG8-OH (from Protocol 4)
-
Tosyl chloride (TsCl)
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve HO-PEG8-OH (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add pyridine (2.5 eq).
-
Slowly add a solution of tosyl chloride (2.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up the reaction as described in Protocol 1 (washing with HCl, NaHCO₃, and brine).
-
Purify the product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain Ts-O-PEG8-O-Ts.
| Parameter | Value |
| Starting Material | HO-PEG8-OH |
| Key Reagents | Tosyl chloride, Pyridine |
| Solvent | Dichloromethane |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-16 hours |
| Purification | Column Chromatography |
| Expected Yield | 75-85% |
| Purity | >95% |
Protocol 6: Synthesis of Ditrityl Hexadecaethylene Glycol (Trt-O-PEG16-O-Trt)
This is the final coupling step to form the PEG16 backbone.
Reagents:
-
Ts-O-PEG8-O-Ts (from Protocol 5)
-
Trt-O-PEG4-OH (from Protocol 2)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of Trt-O-PEG4-OH (2.2 eq) in anhydrous THF, add sodium hydride (2.5 eq) at 0 °C.
-
Stir at room temperature for 1 hour.
-
Add a solution of Ts-O-PEG8-O-Ts (1.0 eq) in anhydrous THF.
-
Heat the reaction to reflux and stir for 24-48 hours.
-
Cool the reaction and quench with saturated NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield Trt-O-PEG16-O-Trt.
| Parameter | Value |
| Starting Materials | Ts-O-PEG8-O-Ts, Trt-O-PEG4-OH |
| Key Reagents | Sodium hydride |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | Reflux |
| Reaction Time | 24-48 hours |
| Purification | Column Chromatography |
| Expected Yield | 50-65% |
| Purity | >95% |
Protocol 7: Synthesis of Hexadecaethylene Glycol (this compound)
The final deprotection step to yield the desired product.
Reagents:
-
Trt-O-PEG16-O-Trt (from Protocol 6)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Trt-O-PEG16-O-Trt (1.0 eq) in a DCM/TFA mixture (95:5 v/v).
-
Stir at room temperature for 1-2 hours.
-
Neutralize with saturated NaHCO₃ solution.
-
Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
The crude product can be purified by precipitation (e.g., dissolving in a minimal amount of DCM and precipitating with cold diethyl ether) or by preparative HPLC to obtain pure this compound.
| Parameter | Value |
| Starting Material | Trt-O-PEG16-O-Trt |
| Key Reagents | Trifluoroacetic acid |
| Solvent | Dichloromethane |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-2 hours |
| Purification | Precipitation / Preparative HPLC |
| Expected Yield | >90% |
| Purity | >98% |
Visualizations
Caption: Synthesis workflow for this compound from tetraethylene glycol.
References
Application Notes and Protocols for HO-PEG16-OH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique in drug development and research to enhance the therapeutic properties of biomolecules. The attachment of PEG chains can improve the pharmacokinetic and pharmacodynamic profiles of proteins, peptides, and other molecules by increasing their solubility, extending their in vivo half-life, reducing immunogenicity, and improving stability.[1][]
HO-PEG16-OH is a discrete polyethylene glycol linker containing 16 ethylene glycol units with hydroxyl (-OH) functional groups at both ends. The use of a discrete PEG linker like this compound is advantageous as it allows for the synthesis of homogeneous conjugates with a precise molecular weight, which is crucial for analytical characterization and regulatory processes.[3]
The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to biomolecules.[4] Therefore, a two-step process is typically required:
-
Activation: The terminal hydroxyl groups are chemically modified to create more reactive functional groups.
-
Conjugation: The activated PEG linker is then reacted with the target biomolecule.
This document provides detailed protocols for the activation of this compound and its subsequent conjugation to a model protein, along with methods for the characterization of the resulting bioconjugate.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C32H66O17 | [5] |
| Molecular Weight | 722.86 g/mol | |
| CAS Number | 6812-36-8 | |
| Appearance | White to off-white solid or viscous liquid | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | >95% |
Experimental Protocols
Activation of this compound with Tresyl Chloride
This protocol describes the conversion of the terminal hydroxyl groups of this compound to tresyl (2,2,2-trifluoroethanesulfonyl) groups. Tresylated PEGs are highly reactive towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl Ether
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Inert Gas Supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
With stirring, add anhydrous pyridine to the solution.
-
Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the tresyl-activated PEG by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash it with cold diethyl ether.
-
Dry the final product under a vacuum.
-
Confirm the structure and purity of the tresyl-activated PEG16 by ¹H NMR spectroscopy.
Bioconjugation of Tresyl-Activated PEG16 to a Protein
This protocol details the conjugation of the activated PEG to a protein containing accessible primary amine groups.
Materials:
-
Tresyl-activated this compound
-
Protein of interest
-
Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))
Procedure:
-
Dissolve the protein of interest in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Dissolve the tresyl-activated this compound in the conjugation buffer.
-
Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized for the specific protein but can range from a 5- to 50-fold molar excess.
-
Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the stability and reactivity of the protein.
-
Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted tresyl-activated PEG.
-
Incubate for an additional 30 minutes to ensure the reaction is completely quenched.
Purification of the PEGylated Protein
Purification is necessary to remove unreacted PEG, quenching reagents, and any unconjugated protein.
Procedure:
-
Concentrate the reaction mixture using an appropriate method, such as ultrafiltration.
-
Purify the PEGylated protein using either Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX).
-
SEC separates molecules based on their size. The larger PEGylated protein will elute before the smaller, unconjugated protein.
-
IEX separates molecules based on their charge. PEGylation can alter the overall charge of the protein, allowing for separation from the native protein.
-
-
Collect the fractions containing the purified PEGylated protein.
-
Buffer exchange the purified conjugate into a suitable storage buffer and store it under appropriate conditions.
Characterization of the PEGylated Protein
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE):
-
Run samples of the un-PEGylated protein, the crude PEGylation reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
The PEGylated protein will appear as a band or a smear with a higher apparent molecular weight compared to the un-PEGylated protein. The degree of PEGylation can be qualitatively assessed by the extent of the molecular weight shift.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry:
-
Analyze the un-PEGylated and purified PEGylated protein by MALDI-TOF MS.
-
The mass spectrum of the PEGylated protein will show a series of peaks corresponding to the protein conjugated with one, two, or more PEG chains.
-
The degree of PEGylation can be determined by the mass difference between the peaks.
Data Presentation
The following tables summarize typical quantitative data for the activation, conjugation, and characterization steps. Note that these values are representative and may vary depending on the specific biomolecule and reaction conditions.
Table 1: Activation of this compound with Tresyl Chloride
| Parameter | Result |
| Starting Material | This compound |
| Activating Agent | Tresyl Chloride |
| Activation Efficiency | > 95% |
| Yield | 80-90% |
| Purity (by ¹H NMR) | > 95% |
Table 2: Bioconjugation and Purification of a Model Protein (e.g., IgG)
| Parameter | Result |
| Protein Concentration | 5 mg/mL |
| Molar Ratio (Activated PEG:Protein) | 20:1 |
| Conjugation Time | 4 hours |
| Conjugation Temperature | Room Temperature |
| Crude Conjugation Efficiency | ~70% |
| Purification Method | Size-Exclusion Chromatography |
| Purity of Final Conjugate | > 98% |
| Final Yield | 50-60% |
Table 3: Characterization of the PEGylated Protein
| Analysis Method | Observation | Interpretation |
| SDS-PAGE | Increased apparent molecular weight of the protein band/smear. | Successful PEGylation. |
| MALDI-TOF MS | Presence of peaks corresponding to the protein + n(PEG) mass. | Confirmation of conjugation and determination of the degree of PEGylation. |
Visualization
The following diagrams illustrate the key processes and concepts involved in this compound bioconjugation.
References
Application Notes and Protocols for 3D Cell Culture in HO-PEG16-OH Hydrogels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) cell culture systems are increasingly recognized for their ability to mimic the in vivo cellular microenvironment more accurately than traditional two-dimensional (2D) cultures. Poly(ethylene glycol) (PEG)-based hydrogels have emerged as a versatile platform for 3D cell culture due to their biocompatibility, tunable mechanical properties, and bio-inert nature, which allows for the precise introduction of bioactive cues. This document provides detailed application notes and protocols for the formation and use of hydroxyl-terminated 16-arm PEG (HO-PEG16-OH) hydrogels for 3D cell culture applications.
PEG hydrogels are formed by crosslinking multi-arm PEG macromers.[1] The physical and biochemical properties of these hydrogels, such as stiffness, degradability, and cell adhesivity, can be tailored to mimic specific tissue environments. This is achieved by adjusting the PEG concentration, incorporating cell-adhesive peptides like RGD, and using crosslinkers that can be degraded by cell-secreted enzymes such as matrix metalloproteinases (MMPs).[2][3]
Data Presentation
The following tables summarize key quantitative data for PEG-based hydrogels, providing a reference for designing 3D cell culture experiments.
Table 1: Mechanical Properties of PEG-Based Hydrogels
| PEG Derivative | Concentration (wt%) | Crosslinker | Storage Modulus (G') | Reference(s) |
| 4-arm PEG-Vinylsulfone | 2.0 | Dithiol | 30 ± 17.2 Pa | [4] |
| 4-arm PEG-Vinylsulfone | 2.5 | Dithiol | 421 ± 169.5 Pa | [4] |
| PEGDA | 3 | N/A (Photopolymerization) | 0.34 kPa | |
| PEGDA | 4 | N/A (Photopolymerization) | 4.5 kPa | |
| PEGDA | 6 | N/A (Photopolymerization) | 9.1 kPa | |
| 4-arm PEG-Maleimide (20kDa) | 20 | 1.5K linear PEG-dithiol & Peptide | Not Specified | |
| Thiol-ene photo-click | Varied | LAP (0.5% w/v) | 540–4810 Pa |
Table 2: Gelation Time of PEG-Based Hydrogels
| PEG Derivative | Crosslinking Chemistry | Initiator/Catalyst | Gelation Time | Reference(s) |
| PEG tetranorbornene | Thiol-ene photo-click | Long-wave UV light | ~50 minutes (reverse gelation) | |
| Thiol-ene photo-click | Photopolymerization | LAP (0.5% w/v) | 73–300 seconds | |
| SLO-PVA/DEXTRAN | Thiol-reactive | CD cell-degradable crosslinker | < 1 minute to start, complete in 25 min | |
| SLO-PVA/DEXTRAN | Thiol-reactive | PEG non cell-degradable crosslinker | Liquid for up to 10 min, complete in ~50 min |
Table 3: Cell Viability in PEG-Based Hydrogels
| Cell Type | PEG Hydrogel System | Culture Duration | Viability (%) | Reference(s) |
| Human Mesenchymal Stromal Cells (hMSC) | Microporous PEG hydrogel | 21 days | >95% | |
| Adipose-derived Stem Cells (ASCs) | PEG-gelatin hydrogel | 14 days | ~86% | |
| Human Mesenchymal Stem Cells (hMSC) | RGD-modified PEG gel (pendant) | Not Specified | ~80% | |
| Human Mesenchymal Stem Cells (hMSC) | RGD-modified PEG gel (pendant with glycine spacer) | Not Specified | ~88% | |
| A2058 Melanoma Cells | PEG-based hydrogels | Not Specified | Good |
Table 4: Effect of RGD Concentration on Cellular Response
| Cell Type | RGD Concentration | Observed Effect | Reference(s) |
| Marrow Stromal Cells | 0.025 mM | Increased osteogenesis markers | |
| Marrow Stromal Cells | 1.25 mM | Significant increase in osteogenesis markers | |
| Marrow Stromal Cells | 2.5 mM | Optimal concentration for osteogenesis (1344% increase in ALP) | |
| Endothelial Cells | 0.69 mM (linear RGD) | F50 adhesion strength of 928 pN | |
| Endothelial Cells | 0.69 mM (cyclic RGD) | F50 adhesion strength of 1290 pN |
Experimental Protocols
This section provides detailed protocols for the preparation of this compound hydrogels, cell encapsulation, and subsequent analysis.
Protocol 1: Preparation of this compound Hydrogel Precursor Solutions
This protocol describes the preparation of the polymer and crosslinker solutions for forming the hydrogel.
Materials:
-
This compound (e.g., 20 kDa)
-
MMP-cleavable peptide crosslinker (e.g., bis-cysteine peptide)
-
Cell-adhesion peptide (e.g., Cys-Arg-Gly-Asp-Ser, CRGDS)
-
Sterile, nuclease-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
Procedure:
-
Prepare this compound Stock Solution:
-
Under sterile conditions, dissolve this compound in sterile PBS (pH 7.4) to achieve the desired final concentration (e.g., 10% w/v).
-
Gently vortex or pipette to mix until fully dissolved. Store on ice.
-
-
Prepare MMP-Cleavable Crosslinker Stock Solution:
-
Dissolve the lyophilized MMP-cleavable peptide crosslinker in sterile PBS (pH 7.4) to a stock concentration (e.g., 20 mM).
-
Aliquot and store at -20°C for long-term storage. Thaw on ice before use.
-
-
Prepare RGD Adhesion Peptide Stock Solution:
-
Dissolve the lyophilized CRGDS peptide in sterile PBS (pH 7.4) to a stock concentration (e.g., 5 mM).
-
Aliquot and store at -20°C. Thaw on ice before use.
-
-
Prepare Pre-polymer Solution:
-
In a sterile microcentrifuge tube on ice, combine the this compound stock solution and the RGD adhesion peptide stock solution to achieve the desired final concentrations. For example, for a final RGD concentration of 1 mM in a 10% PEG solution, mix the appropriate volumes of the stock solutions.
-
Mix gently by pipetting.
-
Protocol 2: Encapsulation of Cells in this compound Hydrogels
This protocol details the process of mixing cells with the hydrogel precursors to create cell-laden hydrogels.
Materials:
-
Prepared this compound pre-polymer solution (from Protocol 1)
-
Prepared MMP-cleavable crosslinker solution (from Protocol 1)
-
Cells of interest, harvested and counted
-
Sterile cell culture medium
-
Sterile centrifuge tube
-
Sterile pipette tips
-
Culture plate (e.g., 24-well plate)
Procedure:
-
Prepare Cell Suspension:
-
Trypsinize and harvest cells from 2D culture.
-
Centrifuge the cell suspension and aspirate the supernatant.
-
Resuspend the cell pellet in a minimal volume of sterile culture medium to achieve a high cell density (e.g., 1 x 10^7 cells/mL). Keep on ice.
-
-
Combine Cells with Pre-polymer Solution:
-
In a sterile microcentrifuge tube on ice, add the desired volume of the cell suspension to the this compound pre-polymer solution.
-
Mix gently by pipetting up and down to ensure a homogenous cell distribution. Avoid introducing air bubbles.
-
-
Initiate Gelation:
-
Add the MMP-cleavable crosslinker solution to the cell/pre-polymer mixture. The final volume will depend on the desired crosslinking ratio (a 1:1 molar ratio of reactive groups is a common starting point).
-
Mix quickly and thoroughly by pipetting.
-
-
Plate the Hydrogel:
-
Immediately pipette the desired volume of the final hydrogel precursor solution into the center of the wells of a pre-warmed culture plate.
-
Allow the hydrogel to polymerize at 37°C in a cell culture incubator for 30-60 minutes, or until gelation is complete.
-
-
Culture the Cell-Laden Hydrogels:
-
Gently add pre-warmed cell culture medium to each well, covering the hydrogel.
-
Culture the cells under standard conditions (37°C, 5% CO2), changing the medium every 2-3 days.
-
Protocol 3: Assessment of Cell Viability using LIVE/DEAD Staining
This protocol describes how to determine the viability of cells encapsulated within the hydrogels.
Materials:
-
Cell-laden hydrogels in a culture plate
-
LIVE/DEAD Viability/Cytotoxicity Kit (containing Calcein AM and Ethidium homodimer-1)
-
Sterile PBS
-
Confocal microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a working solution of Calcein AM and Ethidium homodimer-1 in sterile PBS according to the manufacturer's instructions.
-
-
Stain the Cells:
-
Aspirate the culture medium from the wells containing the hydrogels.
-
Gently wash the hydrogels once with sterile PBS.
-
Add a sufficient volume of the LIVE/DEAD staining solution to each well to completely cover the hydrogel.
-
Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
-
Image the Hydrogels:
-
After incubation, carefully aspirate the staining solution.
-
Add fresh PBS to the wells.
-
Image the hydrogels using a confocal microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).
-
Acquire z-stack images to visualize cells throughout the 3D hydrogel.
-
-
Quantify Viability:
-
Use image analysis software (e.g., ImageJ) to count the number of live and dead cells in multiple fields of view to calculate the percentage of viable cells.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound hydrogels for 3D cell culture.
Caption: Experimental workflow for 3D cell culture in PEG hydrogels.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bone Regeneration Using MMP-Cleavable Peptides-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic biodegradable microporous hydrogels for in vitro 3D culture of functional human bone cell networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Conjugation of Ligands to HO-PEG16-OH
Audience: Researchers, scientists, and drug development professionals.
Introduction: Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug delivery and biomaterials science to enhance the therapeutic properties of molecules.[1] The covalent attachment of PEG chains can improve the solubility, stability, and pharmacokinetic profile of peptides, proteins, and small molecule drugs.[2][3][4] This application note provides a detailed, two-step experimental protocol for conjugating ligands to a bifunctional polyethylene glycol linker, HO-PEG16-OH. The protocol first describes the activation of the terminal hydroxyl groups of the PEG linker via tosylation, followed by the conjugation of an amine-containing ligand.
Principle of the Method: The conjugation process involves two key chemical transformations:
-
Activation of this compound: The terminal hydroxyl (-OH) groups of the PEG linker are poor leaving groups for nucleophilic substitution.[5] Therefore, they must first be converted into a more reactive functional group. This protocol utilizes p-toluenesulfonyl chloride (TsCl) in the presence of a base (triethylamine) to convert the hydroxyl groups into p-toluenesulfonates (tosylates, -OTs). The tosylate group is an excellent leaving group, facilitating the subsequent conjugation step.
-
Nucleophilic Substitution with an Amine-Containing Ligand: The activated PEG linker (Tos-PEG16-Tos) is then reacted with a ligand that possesses a primary amine (-NH2) functional group. The amine group acts as a nucleophile, displacing the tosylate groups to form a stable secondary amine linkage between the PEG linker and the ligand.
Below is a diagram illustrating the chemical reaction pathway.
Caption: Chemical reaction pathway for the two-step conjugation of an amine-ligand to this compound.
Experimental Protocols
Part 1: Activation of this compound via Tosylation
This procedure converts the terminal hydroxyl groups of this compound into tosylates, making them susceptible to nucleophilic substitution.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et3N), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add anhydrous triethylamine (2.5 equivalents) to the reaction mixture.
-
In a separate container, dissolve p-toluenesulfonyl chloride (2.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the TsCl solution dropwise to the PEG solution over 30 minutes, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding cold water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a saturated NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product, Tos-PEG16-OTs.
-
Purify the product using column chromatography (silica gel) if necessary.
Table 1: Reagent Quantities for PEG Activation
| Reagent | Molar Eq. | Example Amount (for 1g PEG, MW ~723 g/mol ) |
| This compound | 1.0 | 1.0 g (1.38 mmol) |
| TsCl | 2.2 | 526 mg (2.76 mmol) |
| Triethylamine | 2.5 | 0.48 mL (3.45 mmol) |
| Anhydrous DCM | - | 20 mL |
Part 2: Conjugation of Tos-PEG16-OTs with an Amine-Containing Ligand
This procedure details the reaction of the activated PEG linker with a primary amine-containing ligand.
Materials:
-
Tos-PEG16-OTs (from Part 1)
-
Amine-containing ligand (Ligand-NH2)
-
Dimethylformamide (DMF), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Dissolve the purified Tos-PEG16-OTs (1 equivalent) in anhydrous DMF under an inert atmosphere.
-
In a separate vial, dissolve the amine-containing ligand (2.2-2.5 equivalents) in anhydrous DMF.
-
Add the ligand solution to the stirring solution of Tos-PEG16-OTs.
-
Heat the reaction mixture to a temperature appropriate for the specific ligand (typically 40-60 °C) and stir for 24-48 hours.
-
Monitor the reaction progress by LC-MS or TLC to observe the consumption of the starting material and the formation of the product.
-
Upon completion, cool the reaction mixture to room temperature. The crude product is now ready for purification.
Table 2: Reagent Quantities for Ligand Conjugation
| Reagent | Molar Eq. | Example Amount (assuming 100% yield from Part 1) |
| Tos-PEG16-OTs | 1.0 | 1.38 mmol |
| Ligand-NH2 | 2.2 | 3.04 mmol |
| Anhydrous DMF | - | 15 mL |
Part 3: Purification and Characterization of the Ligand-PEG-Ligand Conjugate
Purification is crucial to remove unreacted reagents and byproducts. Characterization confirms the identity and purity of the final conjugate.
Purification Methodology:
-
Dialysis: To remove low molecular weight impurities like excess ligand and salts, dialyze the crude reaction mixture against an appropriate buffer or deionized water using a dialysis membrane with a suitable molecular weight cutoff (MWCO).
-
Size Exclusion Chromatography (SEC): For higher purity, SEC can be employed to separate the desired conjugate from unreacted PEG and smaller molecules based on hydrodynamic volume.
-
Ion Exchange Chromatography (IEX): If the ligand possesses a charge, IEX can be a powerful tool for purification.
Characterization Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the covalent attachment of the ligand to the PEG linker by identifying characteristic peaks of both moieties in the final product spectrum.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS are used to determine the molecular weight of the final conjugate, confirming the degree of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental workflow.
Caption: High-level workflow for the synthesis and purification of a PEG-ligand conjugate.
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Tosyl chloride is corrosive and a lachrymator; handle with care.
-
Anhydrous solvents like DCM and DMF are flammable and toxic; avoid inhalation and skin contact.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US7799549B2 - Methods for increasing protein polyethylene glycol (PEG) conjugation - Google Patents [patents.google.com]
- 3. Studies on polyethylene glycol-monoclonal antibody conjugates for fabrication of nanoparticles for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Designing PROTACs with Specific E3 Ligase Ligands Using HO-PEG16-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[4] Poly(ethylene glycol) (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ability to systematically vary their length. The HO-PEG16-OH linker, a 16-unit polyethylene glycol chain with terminal hydroxyl groups, offers a significant degree of flexibility and spatial separation between the two ligands. This can be particularly advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination, especially when the binding sites on the POI and E3 ligase are distant or require a specific orientation.
This document provides detailed application notes and protocols for the design, synthesis, and evaluation of PROTACs utilizing the this compound linker and specific E3 ligase ligands.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is quantitatively assessed by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The formation of the ternary complex can be quantified by the half-maximal ternary complex formation concentration (TC50). The following tables summarize representative data illustrating the impact of linker composition and length on PROTAC performance.
Table 1: Impact of PEG Linker Length on Physicochemical Properties and Degradation Efficacy of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG4 | 789.9 | 3.2 | 185.4 | 4 | 13 | 50 | 95 |
| PROTAC B | PEG8 | 966.2 | 2.8 | 243.8 | 4 | 17 | 25 | 98 |
| PROTAC C | PEG12 | 1142.5 | 2.4 | 302.2 | 4 | 21 | 35 | 92 |
| PROTAC D (Hypothetical) | PEG16 | 1318.8 | 2.0 | 360.6 | 4 | 25 | 20-40 | >90 |
Note: Data for PROTAC D is an extrapolated estimate based on trends observed with varying PEG linker lengths. Actual values require experimental validation.
Table 2: Ternary Complex Formation and Degradation Efficacy of BTK-Targeting PROTACs with Varying Linker Lengths
| PROTAC | Linker Type | Linker Length (atoms) | Ternary Complex Formation (TR-FRET Signal) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG | 12 | High | 10 | >95 |
| BTK Degrader 2 | PEG | 16 | Moderate | 25 | 90 |
| BTK Degrader 3 | Alkyl | 10 | Low | 150 | 75 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC with this compound Linker
This protocol describes a representative synthetic route for coupling a POI ligand and an E3 ligase ligand to the this compound linker. The specific chemistry will depend on the available functional groups on the ligands. This example assumes the POI ligand has a carboxylic acid and the E3 ligase ligand has a free amine. A key step is the mono-activation or mono-protection of the symmetrical this compound linker to allow for sequential coupling.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
E3 ligase ligand with a terminal amine (e.g., a pomalidomide derivative)
-
Di-tert-butyl dicarbonate (Boc)2O
-
4-Dimethylaminopyridine (DMAP)
-
Trifluoroacetic acid (TFA)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
-
Silica gel for column chromatography
-
Preparative HPLC system
Step 1: Mono-protection of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Slowly add a solution of (Boc)2O (0.9 eq) in anhydrous DCM at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the formation of the mono-Boc-protected PEG linker.
-
Purify the product by flash column chromatography on silica gel to isolate the mono-Boc-O-PEG16-OH.
Step 2: Coupling of the First Ligand (POI Ligand)
-
Dissolve the mono-Boc-O-PEG16-OH (1.0 eq), the POI ligand with a carboxylic acid (1.1 eq), and DMAP (0.2 eq) in anhydrous DCM.
-
Add DCC (1.2 eq) at 0°C.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate and purify the product by column chromatography to obtain the Boc-protected POI-linker conjugate.
Step 3: Deprotection of the Linker
-
Dissolve the Boc-protected POI-linker conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Remove the solvent and TFA under reduced pressure to yield the deprotected POI-linker with a terminal hydroxyl group.
Step 4: Activation of the Terminal Hydroxyl Group
-
Dissolve the deprotected POI-linker (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0°C and slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Stir the reaction at 0°C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tosylated POI-linker conjugate.
Step 5: Coupling of the Second Ligand (E3 Ligase Ligand)
-
Dissolve the tosylated POI-linker conjugate (1.0 eq) and the amine-containing E3 ligase ligand (1.2 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq).
-
Stir the reaction at 60°C for 12-16 hours.
-
Monitor the reaction by LC-MS for the formation of the final PROTAC.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of the PROTAC or vehicle and incubate for a predetermined time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the blotting process for the loading control antibody.
-
-
Detection and Data Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
Purified, tagged POI (e.g., His-tagged)
-
Purified, tagged E3 ligase complex (e.g., GST-tagged)
-
PROTAC compound
-
TR-FRET donor antibody (e.g., anti-GST-Terbium)
-
TR-FRET acceptor antibody (e.g., anti-His-d2)
-
Assay buffer
-
384-well microplate
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup:
-
In a 384-well plate, add the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC compound in assay buffer.
-
Add the TR-FRET donor and acceptor antibodies.
-
Include controls with no PROTAC and no proteins.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
-
-
Measurement:
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a microplate reader. The signal is generated when the donor and acceptor are brought into proximity by the PROTAC.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio.
-
Plot the TR-FRET ratio against the PROTAC concentration to generate a bell-shaped curve. The peak of the curve represents the maximal ternary complex formation.
-
Protocol 4: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.
Materials:
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC compound
-
E1 activating enzyme
-
E2 conjugating enzyme
-
Ubiquitin
-
ATP
-
Ubiquitination reaction buffer
-
SDS-PAGE and Western blot reagents (as in Protocol 2)
-
Antibody specific for ubiquitin
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the POI, E3 ligase complex, and the PROTAC at the desired concentration in ubiquitination reaction buffer.
-
Incubate for a short period (e.g., 15-30 minutes) to allow for ternary complex formation.
-
Initiate the ubiquitination reaction by adding E1, E2, ubiquitin, and ATP.
-
Include negative controls (e.g., no PROTAC, no E3 ligase).
-
-
Reaction and Termination:
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction by adding Laemmli sample buffer.
-
-
Detection of Ubiquitination:
-
Boil the samples and resolve the proteins by SDS-PAGE.
-
Perform a Western blot as described in Protocol 2.
-
Probe the membrane with an antibody against the POI to observe a high molecular weight smear or distinct bands corresponding to poly-ubiquitinated protein.
-
Alternatively, probe with an anti-ubiquitin antibody after immunoprecipitating the POI.
-
Mandatory Visualization
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for PROTAC evaluation.
Caption: Logical relationships in PROTAC design.
References
Application Notes and Protocols: Reaction of HO-PEG16-OH with Amine-Containing Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of molecules by improving solubility, extending circulation half-life, and reducing immunogenicity.[1] HO-PEG16-OH is a linear PEG molecule with terminal hydroxyl groups at both ends. However, these hydroxyl groups are relatively unreactive and do not efficiently couple directly with amine-containing molecules such as proteins, peptides, or small molecule drugs.[2]
Therefore, a common and effective strategy involves a two-stage process. First, the terminal hydroxyl groups of the this compound are chemically activated. Second, this activated PEG derivative is then reacted with the primary amine groups on the target molecule to form a stable covalent bond.[2] This document provides detailed protocols for the activation of this compound and its subsequent conjugation to amine-containing molecules.
Principle of the Reaction
The primary strategy for conjugating this compound to amines involves converting the terminal hydroxyl groups into highly reactive N-hydroxysuccinimide (NHS) esters. This is typically achieved in two sequential steps:
-
Oxidation: The terminal hydroxyl (-OH) groups of the PEG are oxidized to form carboxylic acid (-COOH) groups.[3]
-
Activation: The resulting dicarboxylic acid PEG is then activated using carbodiimide chemistry, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to yield a stable, amine-reactive PEG-NHS ester.[3]
This activated PEG-NHS ester readily reacts with primary amines (-NH2) on the target molecule in a nucleophilic substitution reaction, forming a stable amide bond.
Figure 1: Overall workflow for the activation of this compound and subsequent conjugation to an amine-containing molecule.
Experimental Protocols
This section details the protocols for the activation of this compound and its conjugation to a target molecule.
Protocol 1: Activation of this compound to an NHS Ester
This protocol is a two-step process to convert the terminal hydroxyl groups into amine-reactive NHS esters.
Step A: Oxidation of this compound to Dicarboxylic Acid (HOOC-PEG16-COOH)
This procedure describes the oxidation of the terminal hydroxyl groups to carboxylic acids using Jones reagent.
Figure 2: Experimental workflow for the oxidation of this compound.
Materials:
-
This compound
-
Acetone (anhydrous)
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Isopropanol
-
Dichloromethane (DCM)
-
Water (deionized)
-
Brine
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. A color change from orange/red to green should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quench the reaction by the slow, dropwise addition of isopropanol until the green color persists.
-
Remove the acetone solvent under reduced pressure.
-
Add water to the remaining residue and extract the product into dichloromethane (3x volume of the aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid PEG.
-
Purify the product by column chromatography on silica gel.
Step B: Activation of HOOC-PEG16-COOH with EDC/NHS
This protocol converts the dicarboxylic acid PEG into a more stable and amine-reactive NHS ester.
Figure 3: Experimental workflow for NHS activation of dicarboxylic acid PEG.
Materials:
-
HOOC-PEG16-COOH (from Step A)
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dichloromethane (DCM, anhydrous)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve the purified HOOC-PEG16-COOH (1 equivalent) in anhydrous DCM.
-
Add N-hydroxysuccinimide (NHS) (2.2 equivalents) to the solution.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 2-4 hours under an inert atmosphere.
-
A white precipitate of dicyclohexylurea (DCU) may form and can be removed by filtration.
-
The filtrate containing the product should be washed, dried, and concentrated. The activated NHS-PEG ester is sensitive to hydrolysis and should be used immediately or stored under desiccated conditions at -20°C.
Table 1: Summary of Reaction Conditions for this compound Activation
| Parameter | Step A: Oxidation | Step B: NHS Activation | Reference(s) |
| Solvent | Acetone (anhydrous) | Dichloromethane (DCM, anhydrous) | |
| Key Reagents | Jones Reagent | EDC, NHS | |
| Molar Ratio (Reagent:PEG) | Varies (added dropwise) | 2.2 eq. EDC, 2.2 eq. NHS | |
| Temperature | 0°C to Room Temp. | Room Temperature | |
| Reaction Time | 4 - 16 hours | 2 - 4 hours | |
| Atmosphere | Ambient | Inert (Argon or Nitrogen) |
Protocol 2: Conjugation of Activated PEG-NHS to Amine-Containing Molecules
This protocol describes the general procedure for reacting the activated NHS-OOC-PEG16-COO-NHS with a target molecule containing primary amine groups (e.g., a protein).
Materials:
-
Activated NHS-OOC-PEG16-COO-NHS
-
Amine-containing target molecule (e.g., protein)
-
Reaction Buffer (e.g., PBS pH 7.2-8.0, or Borate Buffer pH 8.0-9.0). Note: Avoid buffers with primary amines like Tris or glycine.
-
Quenching Buffer (e.g., 1 M Tris-HCl or Glycine, pH ~8.0)
-
Anhydrous DMSO or DMF (optional, for dissolving PEG-NHS)
-
Purification system (Dialysis or Size-Exclusion Chromatography)
Procedure:
-
Prepare a solution of the target molecule (e.g., protein) in the chosen reaction buffer. A typical protein concentration is between 1-10 mg/mL.
-
Immediately before starting the conjugation, dissolve the NHS-OOC-PEG16-COO-NHS in a small volume of anhydrous DMSO, DMF, or directly in the reaction buffer.
-
Add the desired molar excess of the activated PEG solution to the protein solution. A starting point is typically a 10- to 50-fold molar excess of PEG to the protein.
-
Incubate the reaction mixture with gentle stirring. Incubation can be for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted PEG-NHS ester.
-
Purify the PEG-conjugated product from unreacted PEG and by-products using an appropriate method such as dialysis or size-exclusion chromatography (SEC).
Table 2: Recommended Reaction Conditions for Amine Conjugation
| Parameter | Recommended Range | Notes | Reference(s) |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations might promote crosslinking. | |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically. | |
| Reaction Buffer | PBS or Borate | pH should be between 7.2 and 9.0. | |
| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can reduce protein degradation. | |
| Reaction Time | 1-2 hours (RT) or Overnight (4°C) | Monitor reaction for optimal conjugation. | |
| Quenching Reagent | Tris or Glycine | Final concentration of 50-100 mM. |
**Troubleshooting
Table 3: Common Problems and Suggested Solutions
| Problem | Potential Cause | Suggested Solution | Reference(s) |
| Low yield of dicarboxylic acid PEG | Incomplete oxidation. | Increase reaction time, temperature, or amount of oxidizing agent. Ensure starting PEG is dry. | |
| Degradation of the PEG chain. | Use a milder oxidizing agent (e.g., TEMPO/NaOCl). | ||
| Low yield of NHS-activated PEG | Hydrolysis of the NHS ester. | Use anhydrous solvents and maintain an inert atmosphere during the reaction. | |
| Incomplete activation. | Ensure the purity of the starting dicarboxylic acid PEG. Increase the equivalents of EDC and NHS. | ||
| Low PEGylation Efficiency | Inactive PEG-NHS. | Prepare fresh solutions of activated PEG immediately before use. Ensure proper storage (desiccated at -20°C). | |
| Low reactivity of protein amines. | Increase the pH of the reaction buffer to 8.0-8.5 to deprotonate the amine groups. | ||
| Presence of amine-containing buffers. | Use amine-free buffers such as PBS or borate for the conjugation reaction. |
Characterization of the PEG-Conjugate
The extent and success of PEGylation can be assessed using several standard analytical techniques:
-
SDS-PAGE: PEGylated proteins will show a higher apparent molecular weight, appearing as a band shift compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides an accurate determination of the molecular weight and can confirm the number of PEG chains attached to the molecule.
-
Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the molecule, which results in an earlier elution time from the SEC column compared to the unmodified version.
References
Application Notes and Protocols for the Characterization of HO-PEG16-OH Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Polyethylene glycol (PEG) and its derivatives are fundamental components in modern drug delivery systems, bioconjugation, and nanotechnology.[1][2][3] The precise characterization of these polymers is critical to ensure the safety, efficacy, and batch-to-batch consistency of therapeutic products. This document provides detailed application notes and experimental protocols for the analytical characterization of HO-PEG16-OH and its derivatives. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note:
¹H NMR spectroscopy is a powerful, non-destructive technique for determining the chemical structure, purity, and extent of functionalization of this compound derivatives. By analyzing the chemical shifts and integrals of the proton signals, one can confirm the presence of the terminal hydroxyl groups and the repeating ethylene glycol units. A key aspect of analyzing PEG derivatives with ¹H NMR is the consideration of ¹³C satellite peaks, which arise from the natural 1.1% abundance of ¹³C. For large polymers, these satellite peaks can have integrations comparable to the end-group signals and, if not accounted for, can lead to incorrect quantification of functionalization. Using a deuterated solvent like DMSO-d₆ can be advantageous as it often provides a distinct, non-shifting peak for the hydroxyl protons around 4.56 ppm, which aids in their quantification.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Vortex the sample until the polymer is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, which is crucial for accurate integration.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Calibrate the spectrum using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm).
-
Integrate the characteristic peaks:
-
The repeating ethylene glycol units (-O-CH₂-CH₂-O-) typically appear as a large singlet around 3.5-3.6 ppm.
-
The terminal hydroxyl protons (-CH₂-OH) in DMSO-d₆ appear around 4.56 ppm.
-
Signals corresponding to any derivatized end-groups will have distinct chemical shifts.
-
-
To determine the degree of functionalization, compare the integration of the end-group protons to the integration of the repeating monomer units, being mindful of the ¹³C satellite peaks.
-
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR analysis of this compound derivatives.
Mass Spectrometry (MS)
Application Note:
Mass spectrometry is an indispensable tool for determining the molecular weight, molecular weight distribution, and confirming the identity of this compound derivatives. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for analyzing the polydispersity of PEG polymers, as it can resolve individual polymer chains that differ by a single ethylene glycol unit (44 Da). Electrospray Ionization (ESI) MS, often coupled with liquid chromatography (LC-MS), is also widely used, especially for analyzing PEGylated proteins and peptides. A common challenge in ESI-MS of PEGs is the formation of multiple charged species, which can complicate the spectrum. The post-column addition of charge-stripping agents like triethylamine (TEA) can simplify the spectra by reducing the charge states.
Experimental Protocol: MALDI-TOF MS
-
Matrix and Sample Preparation:
-
Prepare a matrix solution (e.g., 10 mg/mL α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) in a 1:1 mixture of acetonitrile and water with 0.1% trifluoroacetic acid).
-
Prepare a cationizing agent solution (e.g., 5.9 mg/mL sodium trifluoroacetate (NaTFA) in ethanol).
-
Dissolve the this compound derivative in water or methanol to a concentration of approximately 2 mg/mL.
-
Mix the matrix solution, sample solution, and cationizing agent in a 5:1:1 (v/v/v) ratio.
-
-
Target Plate Spotting:
-
Spot 0.5-1.0 µL of the final mixture onto a MALDI target plate.
-
Allow the spot to air-dry completely at room temperature.
-
-
Instrument Parameters:
-
Mode: Positive ion reflector mode.
-
Laser: Nitrogen laser (337 nm).
-
Laser Intensity: Adjust to the minimum level required for good signal-to-noise ratio to avoid fragmentation.
-
Mass Range: Set appropriately to cover the expected molecular weight distribution of the PEG derivative.
-
Calibration: Calibrate the instrument using a known PEG standard with a similar molecular weight.
-
-
Data Analysis:
-
The resulting spectrum will show a distribution of peaks, with each peak corresponding to a polymer chain of a specific length, typically adducted with a sodium ion ([M+Na]⁺).
-
The mass difference between adjacent peaks should be approximately 44.026 Da, corresponding to the mass of one ethylene glycol unit.
-
Calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Logical Relationship of MS Techniques
Caption: Selection of MS technique based on sample type.
High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a versatile technique for the separation, quantification, and purity assessment of this compound derivatives and their conjugates. Several HPLC modes can be employed, with the choice depending on the specific analytical goal.
-
Reversed-Phase HPLC (RP-HPLC) separates molecules based on hydrophobicity and is effective for resolving PEG derivatives with different end-groups and for separating PEGylated species from unreacted protein.
-
Ion-Exchange HPLC (IEX-HPLC) separates molecules based on their net charge and is useful for separating PEGylated isomers where PEGylation alters the overall charge of the molecule.
-
Hydrophobic Interaction Chromatography (HIC-HPLC) is a less denaturing alternative to RP-HPLC for separating proteins and their PEGylated forms based on hydrophobicity.
Since PEGs lack a strong UV chromophore, detection can be challenging. This can be overcome by using detectors such as a Charged Aerosol Detector (CAD), an Evaporative Light Scattering Detector (ELSD), or a Refractive Index (RI) detector. Alternatively, derivatization with a UV-active label can be performed.
Experimental Protocol: RP-HPLC
-
Sample Preparation:
-
Dissolve the this compound derivative in the initial mobile phase to a concentration of 1-2 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Instrument and Column:
-
System: A standard HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., CAD, ELSD, or UV-Vis if derivatized).
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA or FA.
-
Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes. The specific gradient will need to be optimized for the specific derivative.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 10-20 µL.
-
Detector: CAD (Nebulizer Temp: 35 °C, Evaporation Temp: 50 °C) or ELSD.
-
-
Data Analysis:
-
Identify and quantify the peaks of interest based on their retention times.
-
Assess purity by calculating the peak area percentage of the main component relative to the total peak area.
-
Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)
Application Note:
GPC/SEC is the primary method for determining the molecular weight averages (Mn, Mw) and the polydispersity index (PDI) of polymers. The technique separates molecules based on their hydrodynamic volume in solution. Larger molecules elute earlier from the column as they are excluded from more of the pores of the stationary phase. Accurate molecular weight determination requires calibration of the system with a series of narrow PEG standards. A Refractive Index (RI) detector is most commonly used for PEG analysis due to its universal response to concentration.
Experimental Protocol: Aqueous GPC/SEC
-
Calibration Standard and Sample Preparation:
-
Prepare a series of narrow PEG standards with known molecular weights in the mobile phase, each at a concentration of 1-2 mg/mL.
-
Dissolve the this compound derivative sample in the mobile phase at a concentration of 2-5 mg/mL.
-
Filter all solutions through a 0.22 µm filter.
-
-
Instrument and Column:
-
System: HPLC system with an isocratic pump, autosampler, column oven, and an RI detector.
-
Column: An aqueous GPC/SEC column set suitable for the molecular weight range of interest (e.g., Agilent PL aquagel-OH or Waters Ultrahydrogel).
-
-
Chromatographic Conditions:
-
Mobile Phase: Phosphate-buffered saline (PBS) pH 7.4, or 0.1 M Sodium Nitrate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 20-100 µL.
-
-
Data Analysis:
-
Inject the series of PEG standards to create a calibration curve by plotting the logarithm of the molecular weight against the retention time.
-
Inject the sample and use its retention time to determine its molecular weight averages (Mn, Mw, Mz) and PDI from the calibration curve using GPC software.
-
Experimental Workflow for GPC/SEC
Caption: Workflow for GPC/SEC analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
FTIR spectroscopy is a rapid and straightforward technique for confirming the presence of key functional groups in this compound derivatives. The characteristic C-O-C ether stretch of the PEG backbone is a strong and prominent feature in the spectrum. This technique is particularly useful for verifying the success of a derivatization reaction by observing the appearance of new peaks corresponding to the introduced functional group (e.g., carbonyl peaks for esterification) or the disappearance of the hydroxyl (-OH) band.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
For liquid samples, a small drop can be placed between two KBr or NaCl plates.
-
For solid samples, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the sample directly on the ATR crystal.
-
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment (or clean ATR crystal) should be collected before running the sample.
-
-
Data Analysis:
-
Identify the characteristic absorption bands:
-
O-H stretch: A broad band around 3400-3500 cm⁻¹.
-
C-H stretch: Sharp peaks around 2870 cm⁻¹.
-
C-O-C ether stretch: A very strong, characteristic band around 1100 cm⁻¹.
-
-CH₂- rocking: Peaks around 950 and 840 cm⁻¹.
-
-
Compare the spectrum of the derivative to the starting material to confirm the chemical modification.
-
Summary of Quantitative Data
| Analytical Technique | Parameter Measured | Typical Values/Observations for this compound |
| ¹H NMR | Chemical Structure, Purity, Degree of Functionalization | Repeating unit (-CH₂CH₂O-) at ~3.6 ppm. Terminal -OH at ~4.6 ppm (in DMSO-d₆). Purity >95% by integration. |
| MALDI-TOF MS | Molecular Weight, Polydispersity | Peak-to-peak mass difference of ~44 Da. PDI typically < 1.1 for standards. |
| LC-ESI-MS | Intact Mass, Heterogeneity | Provides the average mass of the polymer and identifies impurities or side-products. |
| GPC/SEC | Mn, Mw, PDI | PDI < 1.1. Molecular weight should be consistent with the expected value for 16 EG units (~723 Da). |
| RP-HPLC | Purity, Separation of Derivatives | Purity >98% by peak area. Retention time shifts upon derivatization. |
| FTIR | Functional Groups | Strong C-O-C stretch at ~1100 cm⁻¹. Broad O-H stretch at ~3400 cm⁻¹. |
References
Application Notes and Protocols for Surface Modification of Nanoparticles with HO-PEG16-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene glycol (PEG), a process known as PEGylation, is a cornerstone strategy in the development of advanced drug delivery systems and diagnostic agents.[1] The covalent attachment of PEG chains to a nanoparticle surface imparts a hydrophilic "stealth" layer that offers numerous advantages in a biological environment.[2][3] This includes enhanced colloidal stability, reduced opsonization (the process of being marked for destruction by the immune system), and prolonged systemic circulation time.[2][4]
HO-PEG16-OH is a discrete polyethylene glycol linker composed of 16 ethylene glycol units with terminal hydroxyl (-OH) groups at both ends. This bifunctional nature allows it to act as a flexible spacer, connecting the nanoparticle core to other functional moieties or simply modifying the surface properties. The defined length of this compound provides a good balance between creating a sufficient protective hydrophilic layer and potentially allowing for interactions with target cells, as very long PEG chains can sometimes impede cellular uptake.
These application notes provide a comprehensive guide to the use of this compound for the surface modification of various nanoparticles, complete with detailed experimental protocols, expected characterization data, and visual representations of the underlying processes.
Principle of Surface Modification
The hydroxyl (-OH) termini of this compound are versatile functional groups that can be activated or reacted with complementary functional groups on a nanoparticle surface. The most common strategies involve the formation of stable covalent bonds such as esters or ethers. This typically requires the activation of either the hydroxyl groups on the PEG linker or reactive groups on the nanoparticle surface.
For nanoparticles with surface carboxyl groups (-COOH), the hydroxyl groups of this compound can be coupled via an esterification reaction, often facilitated by carbodiimide chemistry. Conversely, for nanoparticles with surface amine groups (-NH2), the hydroxyl groups of the PEG can be activated to react with the amines. Alternatively, the hydroxyl groups of this compound can be chemically modified to introduce more reactive terminal groups, such as thiols for binding to gold nanoparticles or amines for coupling to carboxylated surfaces.
Experimental Protocols
The following protocols provide step-by-step methodologies for the surface modification of nanoparticles using this compound. These are generalized procedures that can be adapted to specific nanoparticle systems.
Protocol 1: PEGylation of Carboxylated Nanoparticles via Esterification
This protocol is suitable for nanoparticles that present carboxylic acid groups on their surface (e.g., carboxyl-functionalized polymeric nanoparticles or iron oxide nanoparticles). It utilizes an EDC/NHS-mediated coupling reaction to form a stable ester linkage between the nanoparticle and this compound.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 5.5-6.0)
-
Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized (DI) water
-
Centrifugal filter units (with appropriate molecular weight cutoff)
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the nanoparticle suspension. A 5 to 10-fold molar excess of EDC and NHS relative to the surface carboxyl groups is a good starting point.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxyl groups.
-
-
PEGylation Reaction:
-
Dissolve a 20 to 50-fold molar excess of this compound in the Coupling Buffer.
-
Add the activated nanoparticle suspension to the this compound solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with PBS (pH 7.4) if necessary.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
-
Purification of PEGylated Nanoparticles:
-
Transfer the reaction mixture to a centrifugal filter unit.
-
Centrifuge to remove unreacted this compound, EDC, and NHS.
-
Wash the nanoparticles by resuspending them in DI water and repeating the centrifugation step. Perform at least three wash cycles.
-
Resuspend the purified PEGylated nanoparticles in a buffer of choice for storage and characterization.
-
Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)
This protocol involves a two-step process where the hydroxyl groups of this compound are first converted to thiol groups, which have a high affinity for gold surfaces.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
This compound
-
Thiolation reagent (e.g., 3-mercaptopropionic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Organic solvent (e.g., Dichloromethane - DCM)
-
Deionized (DI) water
Procedure:
-
Thiolation of this compound:
-
Dissolve this compound and a molar excess of the thiolation reagent in the organic solvent.
-
Add DCC and a catalytic amount of DMAP to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 24 hours.
-
Filter the reaction mixture to remove byproducts.
-
Evaporate the solvent to obtain the thiolated PEG linker. Purify by column chromatography if necessary.
-
-
Conjugation to AuNPs:
-
Add the thiolated this compound to the citrate-stabilized AuNP solution.
-
Gently mix the solution and allow it to react for 12-24 hours at room temperature.
-
Centrifuge the solution to pellet the functionalized AuNPs.
-
Remove the supernatant and resuspend the nanoparticles in DI water or a suitable buffer.
-
Repeat the washing step three times to remove any unbound linker.
-
Store the functionalized AuNPs at 4°C.
-
Characterization of PEGylated Nanoparticles
Successful surface modification should be confirmed through various analytical techniques. The following table summarizes the expected changes in key physicochemical properties.
| Parameter | Unmodified Nanoparticles | This compound Modified Nanoparticles | Characterization Technique | Rationale for Change |
| Hydrodynamic Diameter (nm) | Varies depending on core size (e.g., 100 ± 5 nm) | Increase of 5-15 nm (e.g., 110 ± 7 nm) | Dynamic Light Scattering (DLS) | The PEG layer and associated water molecules increase the effective size of the nanoparticle in solution. |
| Polydispersity Index (PDI) | < 0.2 | < 0.25 | Dynamic Light Scattering (DLS) | A low PDI indicates a monodisperse and stable nanoparticle formulation. A slight increase may be observed. |
| Zeta Potential (mV) | Highly negative or positive (e.g., -35 ± 5 mV for carboxylated NPs) | Closer to neutral (e.g., -5 ± 3 mV) | Zeta Potential Analysis | The PEG layer shields the surface charge of the nanoparticle core. |
| Surface Chemistry | Presence of core functional groups (e.g., C=O stretch for -COOH) | Characteristic PEG peaks (e.g., C-O-C ether stretch at ~1100 cm⁻¹) | Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of the PEG linker on the nanoparticle surface. |
| PEG Grafting Density | N/A | Varies (e.g., 1-5 PEG chains/nm²) | Thermogravimetric Analysis (TGA) or ¹H NMR Spectroscopy | Quantifies the amount of PEG conjugated to the nanoparticle surface. |
| Morphology | Dependent on core material | Core morphology remains unchanged, PEG layer may not be visible. | Transmission Electron Microscopy (TEM) | TEM visualizes the electron-dense core, not typically the PEG corona. |
Visualizing Workflows and Concepts
Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and the underlying principles of PEGylation.
Caption: Workflow for modifying carboxylated nanoparticles with this compound.
Caption: How PEGylation provides a "stealth" effect to nanoparticles.
Applications in Research and Drug Development
The surface modification of nanoparticles with this compound is a critical step in the development of various biomedical applications:
-
Drug Delivery: Encapsulating therapeutic agents within PEGylated nanoparticles can enhance their solubility, stability, and pharmacokinetic profile, leading to improved therapeutic efficacy and reduced side effects.
-
Bioimaging: The attachment of imaging agents to the surface of PEGylated nanoparticles allows for their use as contrast agents in various imaging modalities, with the PEG layer ensuring they remain in circulation long enough to reach the target tissue.
-
Theranostics: The bifunctional nature of this compound can be exploited to attach both a therapeutic agent and a diagnostic molecule, creating a single platform for simultaneous diagnosis and therapy.
Conclusion
This compound is a valuable tool for the surface modification of nanoparticles, offering a straightforward approach to improving their biocompatibility and in vivo performance. The protocols and characterization data presented in these application notes provide a solid foundation for researchers and drug development professionals to design and fabricate advanced nanoparticle-based systems for a wide range of biomedical applications. Further optimization of PEG density and conjugation chemistry will be crucial for tailoring the nanoparticle properties to specific therapeutic or diagnostic goals.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HO-PEG16-OH Conjugation Reactions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for conjugation reactions involving HO-PEG16-OH. The following question-and-answer format directly addresses common issues to help you optimize your experiments and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of my this compound conjugation reaction consistently low?
Low conjugation yield is a common issue that can stem from several factors. The primary reason is that the terminal hydroxyl (-OH) groups of this compound are not sufficiently reactive to form stable conjugates under typical bioconjugation conditions.[1] Therefore, an essential preliminary step is the "activation" of one or both hydroxyl groups to convert them into more reactive functional groups.[1][2]
Other significant factors contributing to low yield include:
-
Hydrolysis of the activated PEG: Activated PEG species, such as NHS esters, are susceptible to hydrolysis in aqueous solutions, which converts them back to an unreactive PEG acid and reduces the amount available for conjugation.[3][4]
-
Suboptimal reaction pH: The pH of the reaction buffer is critical. For instance, amine coupling with NHS-activated PEG is most efficient at a pH range of 7.5-8.5. Deviations from the optimal pH can lead to reduced reaction rates or increased hydrolysis of the activated PEG.
-
Steric hindrance: The PEG chain itself can physically block the reactive sites on either the PEG or the target molecule, preventing efficient conjugation.
-
Inefficient activation of the PEG linker: If the initial activation step is incomplete, there will be a lower concentration of reactive PEG available for the conjugation reaction.
Q2: What does it mean to "activate" this compound, and why is it necessary?
Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species. This is necessary because hydroxyl groups are poor leaving groups and are generally unreactive towards common functional groups on biomolecules like amines and thiols under mild conditions. Activation converts the hydroxyl group into a group that is easily displaced by a nucleophile on the target molecule (e.g., a primary amine on a protein). Common activation strategies involve converting the hydroxyl groups into tosylates, N-hydroxysuccinimidyl (NHS) esters, or aldehydes.
Q3: How can I control the reaction to favor mono-PEGylated product over di-PEGylated or unreacted starting material?
Achieving selective mono-PEGylation is crucial to avoid cross-linking and to obtain a homogeneous product. Several strategies can be employed:
-
Control Molar Ratios: During the activation step, using a controlled amount of the activating reagent (e.g., a 1:1 molar ratio of activating reagent to this compound) can favor mono-activation. In the subsequent conjugation step, adjusting the molar ratio of the mono-activated PEG to the target molecule is critical. Starting with a 1:1 to 5:1 molar ratio of activated PEG to your target molecule can help limit multiple PEGylations.
-
Control Reaction pH: For molecules with multiple potential reaction sites, such as proteins with several lysine residues and an N-terminal amine, pH can be used to direct the reaction. For example, performing the reaction at a pH between 6.5 and 7.5 can provide some selectivity for the N-terminal amine, which generally has a lower pKa than the epsilon-amine of lysine.
-
Limit Reaction Time: Shorter reaction times can help reduce the extent of multiple PEGylations. The reaction should be monitored to determine the optimal time point to stop the reaction.
Q4: My target molecule (protein/peptide) is aggregating or precipitating during the conjugation reaction. What can I do?
Aggregation or precipitation can be caused by several factors, including suboptimal buffer conditions, high concentrations of reactants, or cross-linking due to di-activated PEG. To address this, consider the following:
-
Adjust pH and Buffer: Ensure the reaction pH is at least one unit away from the isoelectric point (pI) of your protein or peptide to maintain its solubility. You might also consider screening different buffer systems.
-
Add Co-solvents: Adding organic co-solvents like DMSO or DMF (up to 30% v/v) can help improve the solubility of the reactants.
-
Reduce Reactant Concentrations: Lowering the concentration of the protein or the activated PEG in the reaction mixture can sometimes prevent aggregation.
-
Ensure Mono-activated PEG: If you suspect cross-linking is the issue, it is crucial to purify the mono-activated PEG from any di-activated species before the conjugation step.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common problems encountered during this compound conjugation reactions.
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inefficient activation of this compound. | Verify the successful activation of the PEG linker using an appropriate analytical technique (e.g., NMR, MS) before proceeding with the conjugation reaction. Ensure that all reagents used for activation are fresh and of high quality. |
| Hydrolysis of the activated PEG derivative. | Use freshly prepared activated PEG for the conjugation reaction. If using a moisture-sensitive activated species like an NHS ester, perform the reaction in anhydrous conditions if possible, or minimize the time the activated PEG is in an aqueous buffer before conjugation. |
| Suboptimal reaction pH. | Optimize the reaction pH. For coupling to primary amines with NHS esters, a pH range of 7.5-8.5 is generally optimal. For other chemistries, consult the relevant literature for the ideal pH range. |
| Inactivated functional groups on the target molecule. | Ensure your target molecule is fully dissolved and that the functional groups intended for conjugation are available and not involved in other interactions (e.g., salt bridges). Consider a buffer exchange step to remove any interfering substances. |
| Steric hindrance at the conjugation site. | If the target site is sterically hindered, you might consider using a PEG linker with a longer spacer arm to overcome this. Alternatively, if possible, engineering the target molecule to move the conjugation site to a more accessible location could be an option. |
Problem 2: High Polydispersity (Mixture of mono-, di-, and multi-PEGylated species)
| Potential Cause | Recommended Solution |
| High molar excess of activated PEG. | Systematically decrease the molar ratio of activated PEG to your target molecule to find the optimal balance that favors mono-conjugation. |
| Multiple reactive sites on the target molecule with similar reactivity. | Adjust the reaction pH to favor a more selective modification (e.g., a lower pH for N-terminal amine selectivity over lysine residues in proteins). |
| Presence of di-activated this compound. | Purify the mono-activated PEG species from the di-activated and unreacted starting material before the conjugation step. This can often be achieved using column chromatography. |
Problem 3: Difficulty in Purifying the Final Conjugate
| Potential Cause | Recommended Solution |
| Similar physicochemical properties of the conjugate and unreacted starting materials. | Employ a combination of purification techniques. Size-exclusion chromatography (SEC) is effective for separating molecules based on size and can remove unreacted PEG. Ion-exchange chromatography (IEX) can separate molecules based on charge, which is often altered upon PEGylation, and can be used to separate un-PEGylated protein from the PEGylated product. |
| Presence of a large excess of unreacted activated PEG. | Before purification, quench the reaction to deactivate any unreacted PEG. This can be done by adding a small molecule with a primary amine, such as Tris or glycine. |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation (to favor mono-activation)
This protocol describes the conversion of one of the hydroxyl groups to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution.
Materials:
-
This compound
-
Tosyl chloride (TsCl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2-3 equivalents).
-
Slowly add a solution of TsCl (1.1 equivalents for mono-tosylation) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction for 12-24 hours by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to separate the mono-tosylated product from di-tosylated and unreacted diol.
| Parameter | Recommended Condition | Notes |
| Molar Ratio (this compound:TsCl:Pyridine) | 1 : 1.1 : (2-3) | Using a slight excess of TsCl favors mono-tosylation. |
| Reaction Temperature | 0°C to Room Temperature | Initial cooling helps to control the reaction rate. |
| Reaction Time | 12-24 hours | Monitor by TLC for completion. |
| Purification Method | Silica Gel Chromatography | A gradient elution is typically effective. |
Protocol 2: Conjugation of Activated PEG to a Protein
This protocol provides a general framework for conjugating an NHS-activated PEG to a protein.
Materials:
-
NHS-activated PEG16
-
Protein of interest in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC or IEX chromatography columns)
Procedure:
-
Dissolve the protein in the reaction buffer to a known concentration.
-
Dissolve the NHS-activated PEG in a small amount of anhydrous DMSO before adding it to the reaction buffer. Use the activated PEG immediately after preparation.
-
Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized, but a starting point of 3:1 can be used.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.
-
Monitor the progress of the reaction by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS-activated PEG.
-
Incubate for an additional 30 minutes.
-
Purify the PEGylated protein from unreacted protein and PEG using an appropriate chromatography method such as SEC or IEX.
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Enhancing the Solubility of HO-PEG16-OH Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with HO-PEG16-OH based Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
Poor solubility of a PROTAC can hinder its development and lead to unreliable results in biological assays. This guide provides a systematic approach to troubleshooting and improving the solubility of your this compound based PROTACs.
Problem: My this compound based PROTAC has poor aqueous solubility, leading to precipitation in my assays.
Possible Cause 1: Intrinsic properties of the PROTAC molecule. PROTACs, due to their high molecular weight and often lipophilic nature, frequently exhibit low aqueous solubility. The long PEG chain in a this compound linker is intended to improve solubility, but the overall properties of the warhead and E3 ligase ligand can still dominate.
Solution 1.1: Modify the PROTAC Linker. While you are working with a this compound linker, consider synthesizing analogs with different linker compositions to understand structure-solubility relationships.
-
Vary PEG Chain Length: Systematically shorten or lengthen the PEG chain. While longer PEG chains generally increase hydrophilicity, there can be an optimal length for a given PROTAC scaffold.
-
Introduce Polar Functionalities: Incorporate polar groups such as amides, ethers, or piperazines into the linker.[1][2] These can increase hydrogen bonding with water and improve solubility.
-
Consider Rigid Linkers: Replacing flexible PEG chains with more rigid structures like substituted phenyl rings or cycloalkanes can sometimes improve solubility and permeability, although this can also impact the formation of the ternary complex.[3]
Solution 1.2: Modify the Warhead or E3 Ligase Ligand. If linker modification is insufficient, consider analogs with more soluble warheads or E3 ligase ligands. Even small changes to these components can significantly impact the overall solubility of the PROTAC.
Possible Cause 2: Suboptimal formulation of the PROTAC. The way a PROTAC is dissolved and formulated for an experiment can dramatically affect its apparent solubility and performance.
Solution 2.1: Employ Formulation Strategies. For preclinical and in vitro studies, consider advanced formulation approaches to enhance solubility.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix can prevent crystallization and increase the apparent solubility by maintaining a supersaturated state.[3][4] Common polymers include HPMCAS (hydroxypropyl methylcellulose acetate succinate) and Eudragit®.
-
Use of Co-solvents and Excipients: Experiment with different co-solvents (e.g., DMSO, ethanol) and solubility-enhancing excipients. However, be mindful of their potential effects on your biological assay.
Possible Cause 3: Inaccurate measurement of solubility. The method used to determine solubility can influence the results. It is crucial to use a reliable and appropriate method.
Solution 3.1: Utilize Robust Solubility Assays. Employ established methods to accurately quantify the solubility of your PROTAC.
-
HPLC-Based Saturation Solubility Assay: This method provides a quantitative measure of the thermodynamic solubility of your compound.
-
Nephelometry: This high-throughput technique can be used for kinetic solubility assessment by detecting light scattering from undissolved particles.
Frequently Asked Questions (FAQs)
Q1: Why is my PROTAC with a long, hydrophilic this compound linker still poorly soluble?
A1: While PEG linkers are known to enhance the aqueous solubility of PROTACs, the overall solubility is a complex interplay of the three components: the warhead, the linker, and the E3 ligase ligand. If the warhead and/or the E3 ligase ligand are highly lipophilic, their contribution can outweigh the solubilizing effect of the PEG linker. The large size and flexibility of PROTACs can also lead to intramolecular interactions that shield polar groups, reducing their interaction with water.
Q2: How much of an improvement in solubility can I expect from changing the linker?
A2: The improvement in solubility is highly dependent on the specific PROTAC scaffold and the nature of the linker modification. For instance, replacing an alkyl linker with a more polar one can lead to a significant increase in solubility. As an example, the PROTAC dBET57, which has an ethylamine linker, is approximately 10 times more soluble than ZXH-3-26, which has a longer pentyl-1-amine linker.
Q3: What is an amorphous solid dispersion (ASD) and how can it help with my PROTAC's solubility?
A3: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a polymer matrix. This prevents the drug from forming a stable crystalline lattice, which requires energy to break during dissolution. By stabilizing the higher-energy amorphous form, ASDs can lead to a significant increase in the apparent solubility and dissolution rate of the PROTAC, often creating a supersaturated solution. Studies have shown that ASDs can increase the supersaturation of PROTACs by up to 2-fold.
Q4: Are there any downsides to using a very long PEG linker like this compound?
A4: Yes, while longer PEG linkers can improve solubility, they can also lead to a decrease in potency due to a higher entropic penalty upon binding to the target protein and E3 ligase. Excessively long and flexible linkers may also lead to non-productive binding and potential for increased off-target effects. Therefore, the optimal linker length needs to be determined empirically for each PROTAC system.
Q5: How do I choose the right polymer for my ASD formulation?
A5: The choice of polymer is critical for the success of an ASD formulation. The polymer should be able to stabilize the amorphous form of the PROTAC and prevent its recrystallization. Screening different polymers is often necessary. Commonly used polymers for ASDs with PROTACs include HPMCAS and Eudragit®. Preliminary supersaturation testing can help identify suitable polymers that can maintain a supersaturated state of your PROTAC.
Data Presentation
Table 1: Impact of Linker Composition on PROTAC Solubility
| PROTAC | Linker Composition | Equilibrium Solubility (µg/mL) | Reference |
| AZ1 | Undisclosed | 48.4 ± 2.6 | |
| AZ2 | Undisclosed | 28.1 ± 5.2 | |
| AZ3 | Undisclosed | 34.5 ± 7.7 | |
| AZ4 | Undisclosed | 17.3 ± 1.6 | |
| dBET57 | Ethanamine-based | ~30 µM (logS = -4.52) | |
| ZXH-3-26 | Pentyl-1-amine-based | ~3 µM (logS = -5.53) |
Table 2: Solubility Enhancement of PROTACs using Amorphous Solid Dispersions (ASDs)
| PROTAC | Formulation | Drug Loading (% w/w) | Fold Increase in Supersaturation | Reference |
| AZ1 | HPMCAS ASD | 10 | ~2 | |
| ARCC-4 | HPMCAS ASD | 10 and 20 | Pronounced supersaturation | |
| ARCC-4 | Eudragit® L 100-55 ASD | 10 and 20 | Pronounced supersaturation |
Experimental Protocols
HPLC-Based Saturation Solubility Assay
This protocol provides a method for determining the thermodynamic equilibrium solubility of a PROTAC.
Materials:
-
PROTAC compound
-
Phosphate buffer (e.g., 0.05 M, pH 6.8)
-
Acetonitrile (ACN)
-
Shaking incubator
-
Centrifuge
-
HPLC system with a C18 column and UV detector
Procedure:
-
Add an excess amount of the PROTAC compound to a known volume of phosphate buffer in a vial.
-
Incubate the vial in a shaking incubator at a controlled temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved compound.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., ACN/water mixture) to prevent precipitation and to bring the concentration within the linear range of the HPLC calibration curve.
-
Prepare a series of standard solutions of the PROTAC of known concentrations.
-
Analyze the standard solutions and the diluted sample by HPLC.
-
Quantify the concentration of the PROTAC in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Nephelometric Kinetic Solubility Assay
This protocol provides a high-throughput method for assessing the kinetic solubility of a PROTAC.
Materials:
-
PROTAC compound dissolved in DMSO (e.g., 10 mM stock)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well microplates
-
Laser nephelometer
Procedure:
-
Prepare serial dilutions of the PROTAC DMSO stock solution in the aqueous buffer directly in the microplate wells. This will create a concentration gradient.
-
Include positive (a known soluble compound) and negative (a known insoluble compound) controls.
-
Incubate the plate at a controlled temperature for a defined period (e.g., 2 hours).
-
Measure the light scattering of each well using a laser nephelometer.
-
The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.
Mandatory Visualization
Caption: A workflow for assessing and improving the solubility of PROTACs.
Caption: Key factors that influence the solubility of PROTAC molecules.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing HO-PEG-OH Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HO-PEG-OH linker length in Proteolysis Targeting Chimeras (PROTACs) to achieve efficient ternary complex formation and target protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a linker like HO-PEG16-OH in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1] The linker is a critical component that directly influences the PROTAC's efficacy.[2] Its primary roles are:
-
Bridging: It physically connects the two ligands, enabling the formation of a POI-PROTAC-E3 ligase ternary complex.[3]
-
Spatial Orientation: The linker's length and flexibility dictate the distance and orientation between the POI and the E3 ligase, which is crucial for effective ubiquitination.[4][5]
-
Physicochemical Properties: PEG linkers, being hydrophilic, can improve the solubility and cell permeability of the often large and hydrophobic PROTAC molecule.
Q2: Why is the linker length so critical for ternary complex formation and degradation?
The linker length is a key determinant of PROTAC potency and must be optimized for each specific POI and E3 ligase pair.
-
If the linker is too short, it can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously to the PROTAC, thus inhibiting ternary complex formation.
-
If the linker is too long, it may not effectively bring the two proteins into close proximity for efficient ubiquitin transfer. An excessively long linker can also introduce too much flexibility, leading to a high entropic penalty upon binding, which can destabilize the ternary complex.
Q3: Is a 16-unit PEG linker (this compound) always the optimal choice?
No. While PEG linkers are commonly used, the optimal length is highly dependent on the specific structural and topological features of the target protein and the recruited E3 ligase. The process of identifying the best linker is largely empirical and often requires the synthesis and evaluation of a library of PROTACs with varying linker lengths and compositions. A PEG16 linker may serve as a good starting point, but optimization is almost always necessary to achieve maximal degradation efficacy (Dmax) at the lowest possible concentration (DC50).
Q4: What is the "hook effect" and how does it relate to PROTAC optimization?
The "hook effect" is a phenomenon observed in many PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC:POI and PROTAC:E3 ligase) rather than the productive ternary complex. This underscores the importance of testing a wide range of PROTAC concentrations to accurately determine the DC50 and Dmax values during linker optimization.
Q5: How does the linker's chemical composition (e.g., PEG vs. alkyl) impact performance?
The linker's composition affects the PROTAC's physicochemical properties, which in turn influence its biological activity.
-
PEG-based linkers (like this compound) are hydrophilic and can improve a PROTAC's aqueous solubility and biocompatibility.
-
Alkyl-based linkers are more hydrophobic and rigid, which can sometimes lead to more stable ternary complexes but may also decrease solubility. Replacing an alkyl chain with PEG units has been shown in some cases to inhibit PROTAC activity, demonstrating that composition is as important as length and must be empirically optimized.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I observe no significant target degradation.
This is a common challenge indicating that while the individual components are active, they are not functioning together.
-
Possible Cause 1: Suboptimal Linker Length. The linker may be too short or too long to support the formation of a stable and productive ternary complex.
-
Troubleshooting Step: Synthesize and test a library of PROTACs with varying PEG linker lengths (e.g., PEG8, PEG12, PEG16, PEG20). Even minor changes can have a significant impact.
-
-
Possible Cause 2: Poor Cell Permeability. The PROTAC may be effective in biochemical assays but unable to reach its target inside the cell.
-
Troubleshooting Step: Perform a cellular target engagement assay, such as NanoBRET or CETSA, to confirm the PROTAC can bind its target in a cellular environment. Modifying the linker to improve physicochemical properties may be necessary.
-
-
Possible Cause 3: Negative Cooperativity. The binding of one protein to the PROTAC may hinder the binding of the second protein.
-
Troubleshooting Step: Use biophysical assays like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure ternary complex formation and determine the cooperativity factor (alpha).
-
Problem 2: Degradation is observed, but potency is low (High DC50, low Dmax).
-
Possible Cause 1: Unstable or Non-Productive Ternary Complex. The complex may be forming, but its conformation may not be ideal for ubiquitination, or it may be too transient.
-
Troubleshooting Step: Fine-tune the linker length with smaller increments. Additionally, evaluate different linker attachment points on the warhead or E3 ligase ligand, as this can dramatically alter the geometry of the ternary complex.
-
-
Possible Cause 2: Rapid PROTAC Metabolism. The PROTAC could be rapidly degraded within the cell, preventing it from reaching a sufficient concentration to drive target degradation.
-
Troubleshooting Step: Assess the metabolic stability of your PROTAC in liver microsomes or cell lysates. Introducing more stable chemical motifs into the linker, such as triazoles or piperazines, can sometimes improve stability.
-
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes hypothetical data from a study optimizing linker length for a BRD4 degrader using a CRBN-recruiting ligand. This illustrates the typical non-linear relationship between linker length and degradation efficiency.
| PROTAC ID | Linker Composition | Binary Affinity (Kd, BRD4) | Binary Affinity (Kd, CRBN) | Ternary Complex Cooperativity (α) | DC50 (nM) | Dmax (%) |
| PROTAC-A | HO-PEG8-OH | 150 nM | 1.2 µM | 1.5 | > 1000 | < 20 |
| PROTAC-B | HO-PEG12-OH | 145 nM | 1.3 µM | 3.2 | 120 | 75 |
| PROTAC-C | This compound | 155 nM | 1.1 µM | 5.8 | 25 | > 95 |
| PROTAC-D | HO-PEG20-OH | 160 nM | 1.2 µM | 4.1 | 95 | 80 |
| PROTAC-E | HO-PEG24-OH | 150 nM | 1.4 µM | 2.5 | 450 | 55 |
Data is for illustrative purposes only.
Mandatory Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: Troubleshooting logic for a common PROTAC optimization issue.
Key Experimental Protocols
Western Blotting for Protein Degradation Assessment
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Materials:
-
Cell culture reagents, plates (6-well or 12-well).
-
Synthesized PROTACs with varying linker lengths.
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of each PROTAC variant for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, add loading buffer, and boil. Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detection: Wash the membrane again, apply the ECL substrate, and image the blot using a chemiluminescence detector.
-
Analysis: Strip and re-probe the membrane for the loading control. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
-
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip).
-
Immobilization reagents (EDC, NHS, ethanolamine).
-
Purified target protein (POI) and E3 ligase complex.
-
PROTAC variants.
-
Running buffer (e.g., HBS-EP+).
-
-
General Methodology:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface via amine coupling. A reference flow cell should be prepared similarly but without the protein.
-
Binary Interaction Analysis (PROTAC:E3): Inject a series of concentrations of the PROTAC over the E3 ligase surface to determine the binary binding affinity (Kd).
-
Binary Interaction Analysis (PROTAC:POI): In a separate experiment, immobilize the POI and inject the PROTAC to determine its binary Kd. (This step is often done to ensure the PROTAC binds both targets).
-
Ternary Complex Analysis: Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the POI over the immobilized E3 ligase surface.
-
Data Analysis: An increase in the SPR response signal (RU) compared to the signal from the PROTAC:E3 binary interaction indicates the formation of the ternary complex. The data can be fit to kinetic models to determine the on- and off-rates and the overall stability of the ternary complex. Cooperativity can be calculated by comparing the affinity of the POI for the PROTAC:E3 complex versus its affinity for the PROTAC alone.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, high-throughput assay to measure ternary complex formation in solution.
-
Materials:
-
Tagged proteins (e.g., His-tagged POI, GST-tagged E3 ligase).
-
TR-FRET donor and acceptor reagents (e.g., anti-His-Terbium, anti-GST-d2).
-
PROTAC variants.
-
Assay buffer and microplates (e.g., 384-well).
-
-
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer in the microplate.
-
Add a fixed concentration of the tagged POI and tagged E3 ligase to each well.
-
Add the TR-FRET donor and acceptor antibody reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the reaction to reach equilibrium.
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a compatible plate reader.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). A bell-shaped curve is typically observed, with the signal increasing as the ternary complex forms and then decreasing at high PROTAC concentrations due to the hook effect. The peak of the curve represents the optimal concentration range for ternary complex formation.
-
References
Technical Support Center: Utilizing HO-PEG16-OH in PROTAC® Development
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of HO-PEG16-OH as a linker in Proteolysis Targeting Chimeras (PROTACs), with a focus on addressing steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is steric hindrance a concern?
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] The linker's primary role is to bridge the POI and the E3 ligase, facilitating the formation of a stable ternary complex.[1][2][3] This proximity enables the E3 ligase to ubiquitinate the POI, marking it for degradation by the proteasome.
Steric hindrance can occur if the linker is too short, causing the POI and E3 ligase to clash, which prevents the formation of a stable and productive ternary complex. This ultimately inhibits the degradation of the target protein.
Q2: How does a PEG linker like this compound help address steric hindrance?
Polyethylene glycol (PEG) linkers are frequently used in PROTAC design due to their favorable physicochemical properties. A linker with 16 PEG units, such as one derived from this compound, offers several advantages in overcoming steric hindrance:
-
Optimal Length: A 16-atom PEG linker can provide the necessary distance to span between the POI and the E3 ligase, preventing steric clashes. The optimal linker length is crucial and often determined empirically, but longer linkers are generally more effective for some targets.
-
Flexibility: The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, facilitating the optimal orientation for the formation of a productive ternary complex.
-
Hydrophilicity: PEG linkers are hydrophilic, which can improve the solubility and cell permeability of the PROTAC molecule. This is a significant advantage as PROTACs are often large molecules with poor solubility.
Q3: When should I consider using a longer PEG linker like this compound?
Consider using a longer PEG linker like this compound in the following scenarios:
-
Initial PROTAC design: When developing a PROTAC for a new target, starting with a longer, more flexible linker can increase the probability of observing initial degradation.
-
Known steric challenges: If the binding pockets of the target protein and the E3 ligase are deep or sterically hindered.
-
Improving potency: If a PROTAC with a shorter linker shows suboptimal degradation, increasing the linker length may enhance ternary complex formation and improve potency. For instance, a study on Estrogen Receptor α (ERα) degradation showed that a 16-atom PEG linker was more potent than a 12-atom linker.
-
Enhancing selectivity: In some cases, adjusting the linker length can improve selectivity for the target protein over other related proteins. For example, a lapatinib-based PROTAC with a longer PEG linker showed selectivity for EGFR over HER2.
Q4: What is the "hook effect" and how does it relate to PROTACs with long linkers?
The "hook effect" is a phenomenon observed in PROTAC experiments where high concentrations of the PROTAC lead to a decrease in target protein degradation. This occurs because at high concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex. While not exclusive to long linkers, the flexibility and length of linkers like this compound can influence the concentration at which the hook effect is observed. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation (Dmax) and to determine if the hook effect is occurring.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low target protein degradation | Suboptimal linker length: The this compound linker may still be too short or too long for your specific target and E3 ligase combination. | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG8, PEG12, PEG20, PEG24) to empirically determine the optimal length. |
| Incorrect attachment points: The points where the linker is connected to the target and E3 ligase ligands are crucial for proper orientation. | Design and synthesize PROTACs with the linker attached to different, solvent-exposed positions on the ligands to identify the optimal exit vectors. | |
| Low cell permeability: Despite the hydrophilic nature of the PEG linker, the overall PROTAC molecule may still have poor cell permeability. | Perform cell permeability assays (e.g., Caco-2) to assess the PROTAC's ability to cross the cell membrane. Consider modifying the ligands to improve physicochemical properties. | |
| Low E3 ligase expression: The chosen E3 ligase may not be sufficiently expressed in the cell line being used. | Confirm the expression of the target E3 ligase (e.g., VHL, CRBN) in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. | |
| Significant "hook effect" observed at low concentrations | High ternary complex stability: Very stable ternary complexes can sometimes lead to a more pronounced hook effect. | While seemingly counterintuitive, a less stable, more dynamic ternary complex can sometimes be more efficient catalytically. Consider designing PROTACs with slightly altered linkers or ligands to modulate ternary complex stability. |
| High concentrations of PROTAC leading to binary complex formation. | Perform a wide dose-response experiment to identify the optimal concentration for maximal degradation. Use this optimal concentration for subsequent experiments. | |
| Difficulty in synthesizing the PROTAC with this compound | Inefficient coupling reactions: Standard peptide coupling reagents may not be optimal for long PEG linkers. | Optimize the coupling conditions. Consider using different coupling reagents (e.g., HATU, PyBOP) and bases (e.g., DIPEA). Ensure all reagents are anhydrous. |
| Purification challenges: The hydrophilic nature of the PEG linker can make purification by standard methods like column chromatography difficult. | Utilize preparative HPLC for the final purification step to ensure high purity of the final PROTAC molecule. |
Data Presentation
The following tables summarize the impact of PEG linker length on PROTAC efficacy for different targets, illustrating the importance of linker optimization.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | |
| Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Alkyl/Ether | 21 | 3 | 96 | |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| PEG | 12 | Effective | |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on Degradation of Bruton's Tyrosine Kinase (BTK)
| Linker | Target Protein | E3 Ligase | Binding Affinity | Reference |
| < 4 PEG units | BTK | CRBN | Impaired | |
| ≥ 4 PEG units | BTK | CRBN | Unimpaired |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol provides a general workflow for synthesizing a PROTAC using this compound. The specific reaction conditions may need to be optimized based on the nature of the target and E3 ligase ligands.
-
Mono-protection of this compound:
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane, DCM).
-
Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) in the presence of a base (e.g., triethylamine, TEA) to protect one of the terminal hydroxyl groups.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Purify the mono-protected PEG16 linker by column chromatography.
-
-
Activation of the free hydroxyl group:
-
Dissolve the mono-protected PEG16 linker in anhydrous DCM.
-
Activate the free hydroxyl group by converting it to a good leaving group (e.g., a tosylate or mesylate) using the corresponding sulfonyl chloride in the presence of a base.
-
-
Coupling of the first ligand (e.g., E3 ligase ligand):
-
Dissolve the activated, mono-protected PEG16 linker and the first ligand (containing a nucleophilic group like an amine or hydroxyl) in an appropriate solvent (e.g., dimethylformamide, DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) and heat the reaction if necessary.
-
Monitor the reaction by liquid chromatography-mass spectrometry (LC-MS).
-
Purify the resulting conjugate.
-
-
Deprotection of the second terminal:
-
Remove the protecting group from the other end of the PEG linker using standard deprotection conditions (e.g., tetrabutylammonium fluoride, TBAF, for TBDMS).
-
-
Coupling of the second ligand (e.g., POI ligand):
-
Couple the deprotected end of the PEG-ligand conjugate to the second ligand using an appropriate coupling chemistry (e.g., amide bond formation using HATU or PyBOP for a carboxylic acid-containing ligand).
-
Monitor the reaction by LC-MS.
-
-
Final Purification:
-
Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).
-
Characterize the final product by NMR and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for PROTAC-Induced Degradation
This protocol is used to quantify the degradation of a target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations across all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the bands.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 3: In Vitro Ternary Complex Formation Pulldown Assay
This assay confirms the formation of the ternary complex in vitro.
-
Reagent Preparation:
-
Purify recombinant tagged E3 ligase (e.g., His-VHL) and the target protein.
-
-
PROTAC Incubation:
-
In separate tubes, incubate the tagged E3 ligase with varying concentrations of the PROTAC and a vehicle control.
-
-
Target Protein Addition:
-
Add the target protein to each tube and incubate to allow for ternary complex formation.
-
-
Pulldown:
-
Add affinity beads (e.g., Ni-NTA for His-tagged protein) to each tube to pull down the E3 ligase and its binding partners.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads.
-
-
Analysis:
-
Analyze the eluted fractions by Western blot using an antibody against the target protein. An increased amount of pulled-down target protein at optimal PROTAC concentrations confirms ternary complex formation.
-
Visualizations
References
Technical Support Center: Prevention of HO-PEG16-OH Conjugate Aggregation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of aggregation in HO-PEG16-OH conjugates, which are commonly used as linkers in Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation for this compound conjugates?
A1: Aggregation of this compound conjugates, particularly in the context of PROTACs, is often driven by the physicochemical properties of the conjugated small molecules. These conjugates can be large and hydrophobic, leading to poor aqueous solubility.[1][2] This inherent low solubility can cause the molecules to self-associate and form aggregates in solution. The aggregation process can be influenced by factors such as concentration, temperature, pH, and the composition of the buffer.
Q2: How does the this compound linker itself contribute to or prevent aggregation?
A2: The polyethylene glycol (PEG) component of the linker is generally intended to improve the solubility and pharmacokinetic properties of the conjugate. PEG is a hydrophilic polymer that can increase the hydrodynamic radius of the molecule and shield it from interactions that lead to aggregation.[3] However, the relatively short length of a PEG16 linker may not be sufficient to completely overcome the aggregation propensity of a highly hydrophobic conjugated molecule.
Q3: What are the common formulation strategies to prevent the aggregation of these conjugates?
A3: Several formulation strategies can be employed to prevent the aggregation of this compound conjugates. A primary approach is the use of excipients to enhance solubility and stability.[4] Another effective method is the creation of amorphous solid dispersions (ASDs), where the conjugate is dispersed within a polymer matrix to prevent crystallization and aggregation.[3] Additionally, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoparticles can be utilized to encapsulate and solubilize the conjugates.
Q4: Can molecular design of the conjugate itself help in preventing aggregation?
A4: Yes, the molecular design of the conjugate can play a significant role. For instance, in PROTACs, introducing intramolecular hydrogen bonds can help to create a more compact, spherical structure that is less prone to aggregation than a linear, flexible molecule. Another approach is the use of a prodrug strategy, where a cleavable group is attached to the molecule to improve its solubility and is later removed in vivo to release the active conjugate.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the handling and formulation of this compound conjugates.
| Problem | Possible Cause | Recommended Solution |
| Visible precipitation or cloudiness in aqueous solution. | The concentration of the conjugate exceeds its solubility limit. Aggregation is occurring. | 1. Reduce Concentration: Lower the concentration of the conjugate in the solution.2. Optimize Buffer: Adjust the pH and ionic strength of the buffer. Test a range of pH values around the pKa of your molecule.3. Add Co-solvents: Introduce a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol. |
| Inconsistent results in biological assays. | Formation of sub-visible aggregates that are not readily apparent. These aggregates can affect the active concentration of the monomeric species. | 1. Characterize Aggregation State: Use analytical techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to determine the aggregation state of your stock solutions.2. Incorporate Excipients: Add stabilizing excipients such as polymers (e.g., HPMCAS, Soluplus®, Eudragit®) or surfactants (e.g., Polysorbate 20) to your formulation. |
| Low oral bioavailability in preclinical studies. | Poor solubility and aggregation in the gastrointestinal tract. | 1. Develop an Amorphous Solid Dispersion (ASD): Formulate the conjugate as an ASD with a suitable polymer to enhance dissolution and maintain a supersaturated state.2. Explore Lipid-Based Formulations: Consider formulating the conjugate in a self-emulsifying drug delivery system (SEDDS) or other lipid-based carriers. |
| Difficulty in achieving a stable, long-term formulation. | The conjugate is physically unstable in the chosen formulation, leading to crystallization or aggregation over time. | 1. Conduct Stability Studies: Perform long-term stability studies of your formulation under different storage conditions (temperature, humidity).2. Optimize ASD Formulation: If using an ASD, systematically screen different polymers and drug loads to find the most stable formulation. |
Data Presentation: Amorphous Solid Dispersions (ASDs) for PROTACs
Amorphous solid dispersions have been shown to be a promising approach to enhance the solubility and stability of PROTACs, many of which utilize PEG linkers like this compound. The choice of polymer and the drug load are critical parameters in developing a stable and effective ASD.
| PROTAC | Polymer | Drug Load (% w/w) | Outcome | Reference |
| ARCC-4 | HPMCAS (L Grade) | 10% and 20% | Enabled pronounced supersaturation without precipitation for the entire dissolution period. | |
| ARCC-4 | Eudragit® L 100-55 | 10% and 20% | Also demonstrated significant improvement in dissolution and supersaturation. | |
| SelDeg51 | Poly(vinyl alcohol) | 30% | Showed enhanced dissolution compared to the crystalline drug. | |
| MS4078 | Soluplus® | 10% | Resulted in higher supersaturation compared to the physical mixture. | |
| MS4078 | Eudragit® E PO | 10% | Also showed a significant improvement in dissolution performance. |
Experimental Protocols
Protocol 1: Detection and Sizing of Aggregates using Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius of particles in solution and to detect the presence of aggregates.
Materials:
-
This compound conjugate solution
-
Appropriate buffer (e.g., PBS)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.22 µm)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in the chosen buffer. Ensure the final DMSO concentration is low (typically <1%) to avoid solvent effects.
-
Filter the sample through a 0.22 µm syringe filter directly into a clean, dust-free DLS cuvette. This step is crucial to remove any extraneous dust particles that could interfere with the measurement.
-
-
Instrument Setup:
-
Set the instrument to the appropriate temperature for the experiment.
-
Allow the sample to equilibrate to the set temperature inside the instrument for at least 5 minutes.
-
-
Data Acquisition:
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure reproducibility.
-
-
Data Analysis:
-
The instrument's software will generate a correlation function and a size distribution plot.
-
Analyze the size distribution plot to identify the presence of different species. A monomodal peak at the expected size of the monomeric conjugate indicates a non-aggregated sample. The presence of larger species (e.g., >100 nm) is indicative of aggregation.
-
The polydispersity index (PDI) provides an indication of the width of the size distribution. A PDI below 0.2 is generally considered monodisperse.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify aggregates and fragments of the this compound conjugate based on their size in solution.
Materials:
-
This compound conjugate sample
-
SEC column suitable for the molecular weight range of the conjugate and its potential aggregates
-
HPLC or UHPLC system with a UV detector
-
Mobile phase (e.g., phosphate buffer with 150 mM NaCl, pH 7.0)
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
-
Sample Preparation:
-
Dissolve the this compound conjugate in the mobile phase.
-
Centrifuge the sample to remove any insoluble material.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the SEC column.
-
The separation occurs based on size, with larger molecules (aggregates) eluting first, followed by the monomeric conjugate, and then any smaller fragments.
-
-
Detection and Quantification:
-
Monitor the elution profile using a UV detector at a wavelength where the conjugate absorbs (e.g., 280 nm if it contains an aromatic moiety).
-
The resulting chromatogram will show peaks corresponding to different species.
-
Integrate the peak areas to determine the relative percentage of aggregates, monomer, and fragments.
-
Visualizations
Caption: Workflow for the detection and analysis of this compound conjugate aggregation.
Caption: Troubleshooting logic for addressing aggregation of this compound conjugates.
References
Technical Support Center: Improving the Stability of PROTACs
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and drug development professionals working to improve the stability of PROTACs, particularly those containing polyethylene glycol (PEG) linkers such as HO-PEG16-OH.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges associated with PROTACs containing flexible PEG linkers like this compound?
PEG linkers are widely used in PROTAC design because they are synthetically tractable and their hydrophilicity can improve solubility.[1][2] However, they present several stability and functional challenges:
-
Metabolic Instability: The ether chains in PEG linkers can be susceptible to oxidative metabolism in biological systems, leading to rapid clearance and reduced in vivo efficacy.[1][3]
-
High Conformational Flexibility: While flexibility can help in the initial formation of the ternary complex, excessive rotatable bonds can lead to a high entropic penalty upon binding, potentially reducing the stability of the final ternary complex.[4] This high flexibility can also contribute to poor physicochemical properties that negatively impact cell permeability and oral bioavailability.
-
Poor Cell Permeability: The properties of long, linear PEG linkers, such as a high number of hydrogen bond donors and rotatable bonds, often result in molecules with high polarity and molecular weight that do not easily cross the cell membrane's lipid bilayer.
Q2: How does modifying the linker impact the overall performance and stability of a PROTAC?
The linker is a critical component that influences nearly every aspect of a PROTAC's function beyond simply connecting the two ligands. Optimizing the linker's chemical nature, length, and rigidity is essential for developing potent PROTAC compounds. Key impacts include:
-
Ternary Complex Formation: The linker's length and composition are crucial for achieving the correct spatial orientation between the target protein (POI) and the E3 ligase, which is necessary for stable and cooperative ternary complex formation.
-
Pharmacokinetics (PK): Introducing more rigid or metabolically stable motifs can protect the PROTAC from degradation, improving its half-life and overall exposure.
-
Cellular Permeability: Replacing flexible PEG chains with more rigid structures like phenyl rings or incorporating basic nitrogen atoms can improve a PROTAC's ability to enter target cells.
-
Selectivity: A well-designed rigid linker can pre-organize the PROTAC into an active conformation, which can enhance selectivity by disfavoring the formation of off-target ternary complexes.
Q3: What are the most common strategies to replace or modify a standard PEG linker to improve PROTAC stability?
Researchers are moving from simple alkyl and PEG linkers to more sophisticated designs to enhance PROTAC properties. Common strategies include:
-
Introducing Rigidity: Incorporating rigid chemical structures limits the linker's conformational flexibility. This can improve metabolic stability and favor a productive binding conformation. Popular rigid motifs include:
-
Heterocycles: Piperazine and piperidine rings can improve rigidity, solubility, and the stability of the ternary complex.
-
Alkynes and Triazoles: The linear geometry of alkynes and the metabolic stability of triazole rings (often formed via click chemistry) are effective ways to add rigidity.
-
Spirocycles: These structures offer a unique three-dimensional rigidity that can lock the molecule's conformation, potentially enhancing selectivity and pharmacokinetic properties.
-
-
Optimizing Length: The distance between the POI and E3 ligase is critical. A linker that is too short can cause steric clashes, while one that is too long can lead to unproductive binding. Therefore, synthesizing a library of PROTACs with varying linker lengths is a common optimization step.
-
Altering Attachment Points: The position where the linker connects to the warhead and E3 ligase ligand significantly impacts ternary complex formation and degradation efficiency. Analyzing solvent-exposed areas on the ligands can guide the selection of optimal attachment sites.
Troubleshooting Guide
Problem 1: I am not observing any degradation of my target protein with my this compound-containing PROTAC.
This is a common issue that can stem from multiple factors related to the PROTAC's structure and the experimental setup.
Answer & Recommended Actions:
-
Confirm Compound Integrity and Solubility: Ensure your PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it into the cell culture media. Visually inspect for precipitation. Poor solubility can prevent the PROTAC from reaching an effective concentration.
-
Assess Metabolic Stability: The flexible PEG linker may be rapidly metabolized by enzymes in the cell culture media or within the cells.
-
Action: Perform an in vitro metabolic stability assay using liver microsomes or cell lysates to determine the half-life of your compound. (See Protocol 1 ).
-
-
Evaluate Cell Permeability: PROTACs with PEG linkers often have poor membrane permeability due to their size and polarity.
-
Action: Use a cell permeability assay (e.g., Caco-2) to determine if the PROTAC is entering the cells effectively. If permeability is low, consider linker modifications such as replacing the PEG chain with a more lipophilic alkyl chain or a rigid phenyl ring.
-
-
Check for the "Hook Effect": At very high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) more readily than the productive ternary complex, which reduces degradation efficiency.
-
Action: Perform a dose-response experiment over a wide concentration range (e.g., from low pM to high µM) to identify the optimal concentration for degradation (DC50) and see if a hook effect is present.
-
-
Verify Target and E3 Ligase Expression: The targeted protein and the recruited E3 ligase (e.g., VHL, CRBN) must be expressed in your chosen cell line.
-
Action: Confirm the protein levels of both the POI and the E3 ligase using Western blotting.
-
Problem 2: My PROTAC shows initial protein degradation, but the effect is transient and protein levels recover quickly.
Answer & Recommended Actions:
This observation strongly suggests that the PROTAC has poor metabolic stability. While it is permeable enough to enter the cell and induce some degradation, it is quickly cleared or inactivated, allowing for the re-synthesis of the target protein.
-
Primary Action - Improve Metabolic Stability: The core issue is likely the linker's susceptibility to metabolism.
-
Linker Modification: Synthesize new PROTAC variants where the PEG linker is replaced with more metabolically robust moieties. (See Table 1 for a comparison). A good strategy is to introduce rigid groups like piperazine or triazole rings, which are less prone to oxidative metabolism.
-
Workflow: Follow an iterative optimization process. (See diagram below).
-
-
Time-Course Experiment: To fully characterize the degradation and recovery kinetics, perform a detailed time-course experiment.
-
Action: Treat cells with the PROTAC at its optimal concentration and harvest cell lysates at multiple time points (e.g., 2, 4, 8, 12, 24, and 48 hours) to monitor both the degradation and subsequent recovery of the target protein via Western blot.
-
Data & Experimental Protocols
Table 1: Comparison of Linker Chemistries for PROTAC Stability
This table summarizes the characteristics of different linker types to guide modification strategies.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| PEG (e.g., this compound) | Flexible, hydrophilic chain of ethylene glycol units. | Good solubility, synthetically accessible. | Poor metabolic stability, high flexibility can reduce ternary complex stability, often poor cell permeability. |
| Alkyl | Saturated or unsaturated hydrocarbon chains. | Synthetically accessible, can improve lipophilicity and permeability compared to PEG. | Can be too hydrophobic, susceptible to metabolism (though often less than PEG), high flexibility. |
| Piperazine/Piperidine | Saturated heterocycles incorporated into the linker. | Increases rigidity, can improve solubility and metabolic stability, may form favorable interactions in the ternary complex. | More complex synthesis compared to simple PEG/alkyl chains. |
| Alkyne/Triazole | Rigid, linear alkyne groups or planar, stable triazole rings. | Provides conformational restriction, triazoles are very metabolically stable. | Can be synthetically challenging, may alter optimal geometry for ternary complex formation. |
Table 2: Hypothetical Data on PROTAC Optimization
This table illustrates the potential impact of linker modification on key experimental readouts.
| PROTAC ID | Linker Type | Microsomal Half-Life (t½, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) | Degradation Potency (DC50, nM) |
| PROTAC-01 | This compound | < 5 | 0.8 | 150 |
| PROTAC-02 | C12 Alkyl | 25 | 2.5 | 75 |
| PROTAC-03 | PEG4-Piperazine-PEG4 | 95 | 3.1 | 20 |
| PROTAC-04 | Alkyne-based | > 120 | 4.5 | 35 |
Protocol 1: In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol assesses the susceptibility of a PROTAC to metabolism by cytochrome P450 enzymes.
Materials:
-
Test PROTAC and positive control compound (e.g., Verapamil).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (Solutions A & B).
-
0.1 M Phosphate Buffer (pH 7.4).
-
Acetonitrile (ACN) with an internal standard for LC-MS/MS analysis.
-
96-well plates.
Methodology:
-
Prepare a 1 µM working solution of the test PROTAC in phosphate buffer.
-
In a 96-well plate, add the PROTAC solution to wells for each time point (e.g., 0, 5, 15, 30, 60 minutes).
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a pre-warmed mixture of HLM and the NADPH regenerating system to each well. The 0-minute time point is stopped immediately with cold ACN.
-
Incubate the plate at 37°C with shaking.
-
Stop the reaction at each subsequent time point by adding an equal volume of cold ACN containing the internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the remaining percentage of the parent PROTAC at each time point relative to the 0-minute sample.
-
Calculate the half-life (t½) by plotting the natural log of the remaining compound percentage against time.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cultured cells expressing the target protein.
-
Test PROTAC and vehicle control (e.g., DMSO).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary antibodies (for target protein and loading control, e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the PROTAC (for dose-response) or with a single concentration for different durations (for time-course). Include a vehicle-only control.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Re-probe the membrane with a loading control antibody. Quantify the band intensities and normalize the target protein level to the loading control for each sample. Calculate the percentage of degradation relative to the vehicle control.
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC.
References
dealing with side reactions during HO-PEG16-OH conjugation
Welcome to the technical support center for HO-PEG16-OH conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the conjugation of polyethylene glycol diol (this compound).
Frequently Asked Questions (FAQs)
Q1: What are the most common conjugation reactions for this compound?
A1: The terminal hydroxyl groups of this compound are typically conjugated through two primary reaction types:
-
Esterification: Reacting the hydroxyl groups with a carboxylic acid, often under acidic conditions (Fischer-Speier esterification) or using coupling agents like dicyclohexylcarbodiimide (DCC).[1][2][3]
-
Etherification: Forming an ether linkage, most commonly via the Williamson ether synthesis, which involves deprotonating the hydroxyl group to form an alkoxide, followed by reaction with an alkyl halide.[4][5]
Q2: I am trying to synthesize a mono-substituted product, but I keep getting a mixture of mono- and di-substituted PEG. How can I improve the selectivity for mono-substitution?
A2: Achieving mono-substitution on a di-functional molecule like this compound requires careful control of reaction conditions. A common strategy is to use a large excess of the PEG diol relative to the other reactant. This statistically favors the reaction of a single molecule of the reactant with one PEG molecule. The unreacted PEG diol can then be separated during purification.
Q3: What are the primary side reactions to be aware of during the esterification of this compound?
A3: The main side reaction is the formation of the di-ester when the mono-ester is the desired product. Since Fischer esterification is an equilibrium reaction, incomplete conversion is also a common issue, leaving unreacted starting materials. Additionally, harsh acidic or basic conditions can lead to the degradation of the PEG chain itself.
Q4: What are the potential byproducts in a Williamson ether synthesis with this compound?
A4: In addition to the desired ether product, the Williamson ether synthesis can have side reactions, including:
-
Di-ether formation: Both hydroxyl groups of the PEG react.
-
Elimination reaction: The alkyl halide can undergo elimination to form an alkene, especially with secondary or tertiary halides, instead of the desired substitution reaction.
-
Intramolecular Cyclization: If one hydroxyl group is activated (e.g., as a tosylate) and the other is deprotonated, an intramolecular reaction can occur to form a cyclic ether. However, this is more common for forming smaller rings (5- or 6-membered).
Q5: How can I effectively purify my PEGylated product?
A5: Purification of PEGylated molecules can be challenging. Common techniques include:
-
Column Chromatography: Reversed-phase HPLC is often effective for separating PEGylated products from unreacted reagents and byproducts.
-
Precipitation: The desired product can sometimes be precipitated by adding a non-polar solvent, such as diethyl ether.
-
Dialysis: For higher molecular weight PEG conjugates, dialysis can be used to remove small molecule impurities.
Q6: What analytical techniques are best for characterizing my this compound conjugate?
A6: A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the structure of the conjugate and determining the degree of substitution by comparing the integration of signals from the PEG backbone to those of the conjugated molecule.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the conjugate and identify the presence of different species (mono-, di-substituted, unreacted).
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and to assess the purity of the final product.
Troubleshooting Guides
Low Yield in Esterification Reactions
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Incomplete Reaction (Equilibrium) | Drive the reaction forward by removing water as it forms (e.g., using a Dean-Stark apparatus) or by using a large excess of one reactant (typically the alcohol). | Fischer esterification is a reversible reaction. |
| Hydrolysis of Activated Ester | If using coupling agents (e.g., DCC), ensure all reagents and solvents are anhydrous. Water can hydrolyze the activated intermediate. | Coupling agents and their activated intermediates can be sensitive to moisture. |
| Degradation of PEG | Avoid excessively high temperatures and harsh acidic or basic conditions, which can cleave the PEG backbone. | The ether linkages in the PEG backbone can be susceptible to degradation under extreme conditions. |
| Impure Starting Materials | Ensure the carboxylic acid and any catalysts are pure and dry. | Impurities can interfere with the reaction and lead to side products. |
Low Yield in Williamson Ether Synthesis
| Potential Cause | Recommended Action | Supporting Evidence/Rationale |
| Competition from Elimination Reaction | Use a primary alkyl halide as the electrophile. Secondary and tertiary alkyl halides are more prone to elimination. | The alkoxide is a strong base, which can promote elimination (E2) over substitution (SN2). |
| Incomplete Deprotonation | Use a strong, non-nucleophilic base (e.g., NaH) to ensure complete formation of the alkoxide. | Incomplete deprotonation will leave unreacted starting alcohol. |
| Solvent Effects | The choice of solvent can significantly impact the selectivity of the reaction. Acetonitrile often favors O-alkylation over C-alkylation. | The solvent can influence the stabilization of transition states for different reaction pathways. |
| Steric Hindrance | Avoid using bulky alkyl halides, as this will slow down the SN2 reaction. | The Williamson ether synthesis is an SN2 reaction, which is sensitive to steric hindrance. |
Experimental Protocols
General Protocol for Mono-Esterification of this compound (Fischer Esterification)
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve this compound (5 equivalents) and the carboxylic acid (1 equivalent) in toluene.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired mono-ester from the di-ester and unreacted this compound.
General Protocol for Mono-Etherification of this compound (Williamson Ether Synthesis)
-
Dissolution and Deprotonation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (5 equivalents) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.1 equivalents relative to the alkyl halide) portion-wise and stir for 1-2 hours at 0°C.
-
Addition of Alkyl Halide: Slowly add a solution of the primary alkyl halide (1 equivalent) in anhydrous THF to the reaction mixture at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for Fischer esterification.
References
Linker Optimization for Enhanced PROTAC Permeability: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on optimizing linkers for enhanced PROTAC (Proteolysis-Targeting Chimera) permeability. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to inform your research.
Frequently Asked Questions (FAQs)
Q1: Why is the linker so critical for PROTAC cell permeability?
A1: The linker is a key determinant of a PROTAC's physicochemical properties and its ability to cross the cell membrane.[1][2][3] Unlike traditional small molecules, PROTACs are large, often exceeding the typical "Rule of 5" guidelines, which puts them at high risk for poor permeability.[4][5] The linker's length, composition (e.g., PEG, alkyl), and flexibility directly influence the PROTAC's ability to adopt a conformation that is favorable for membrane transit. An optimized linker can help the PROTAC shield its polar surface area by forming intramolecular hydrogen bonds (IMHBs), leading to a more compact, less polar, and "folded" structure that can more easily partition into the lipid bilayer.
Q2: What is the "chameleon effect" in PROTACs and how does the linker influence it?
A2: The "chameleon effect" describes the ability of a PROTAC to dynamically change its conformation in response to its environment. In the aqueous extracellular space, it can be in an "open" or linear conformation. To cross the nonpolar cell membrane, it can fold into a more compact, globular shape, shielding its polar groups through intramolecular interactions. The linker is essential for this process. Flexible linkers, like PEG-based chains, can facilitate the formation of these folded states stabilized by IMHBs and other non-covalent interactions (e.g., π–π stacking). This conformational flexibility allows the PROTAC to minimize its polar surface area, which is a key factor for passive diffusion across the membrane.
Q3: Should I use a flexible (e.g., PEG) or a rigid (e.g., alkyl, piperazine) linker for better permeability?
A3: The choice is a trade-off and depends on the specific PROTAC system.
-
Flexible Linkers (e.g., PEG, ethylene glycol chains): These can enhance solubility and promote the adoption of folded conformations necessary for permeability. The gauche effect in PEG-like linkers can favor turns, aiding in the formation of compact structures.
-
Rigid Linkers (e.g., alkyl chains, piperazine/piperidine moieties): These can offer better pre-organization for ternary complex formation. However, very rigid linkers might prevent the PROTAC from adopting the necessary folded conformation to cross the cell membrane. Some studies have shown that switching from a flexible PEG linker to a more rigid alkyl linker can increase permeability, suggesting an optimal balance of lipophilicity and conformational control is needed. Often, short, rigid linkers containing cyclic elements are found in orally bioavailable PROTACs.
Q4: How do I measure the permeability of my PROTAC?
A4: The two most common in vitro methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
-
PAMPA: A cell-free, high-throughput assay that measures passive diffusion across an artificial lipid membrane. It is useful for early-stage screening.
-
Caco-2 Assay: A cell-based assay using a monolayer of human intestinal cells. It provides a more comprehensive assessment by accounting for passive diffusion, active transport, and cellular efflux.
It is recommended to use both assays in conjunction to understand the different aspects of a PROTAC's permeability.
Troubleshooting Guides
Problem 1: My PROTAC has poor permeability in the PAMPA assay.
This suggests an issue with passive diffusion. Your PROTAC may have a high polar surface area or an unfavorable conformation.
| Possible Cause | Suggested Solution |
| High Polar Surface Area (PSA) | - Modify the linker: Replace polar moieties like amides with esters to reduce hydrogen bond donors (HBDs).- Introduce non-polar groups: Add methyl or other alkyl groups to shield polar parts of the molecule.- Promote IMHBs: Redesign the linker to encourage intramolecular hydrogen bonding, which effectively "hides" the polar surface area. |
| Unfavorable Conformation (Too linear) | - Alter linker composition: Switch from a rigid alkyl linker to a more flexible PEG-based linker to allow for folding.- Change linker length: Systematically vary the linker length. An optimal length is required to allow the warhead and E3 ligand binder to interact favorably and form a compact structure. |
| Low Lipophilicity (LogP) | - Increase lipophilicity: Introduce hydrophobic groups into the linker. However, be cautious, as excessively high LogP can lead to poor solubility or membrane retention. |
Problem 2: My PROTAC has good PAMPA permeability but poor Caco-2 permeability.
This often indicates that the PROTAC is a substrate for cellular efflux transporters (like P-glycoprotein).
| Possible Cause | Suggested Solution |
| Active Cellular Efflux | - Perform a bi-directional Caco-2 assay: Measure permeability from apical-to-basolateral (A->B) and basolateral-to-apical (B->A). An efflux ratio (Papp B->A / Papp A->B) greater than 2 confirms active efflux.- Modify linker structure: Efflux recognition can be sensitive to subtle structural changes. Modify the linker by adding or removing hydrogen bond acceptors/donors or changing its rigidity.- Change E3 Ligase Ligand: Some E3 ligase ligands are more prone to efflux. If possible, test an alternative ligand (e.g., VHL vs. CRBN). |
| Poor Aqueous Solubility | - Improve solubility: Even with good passive permeability, low solubility in the assay buffer can lead to inaccurate results. Consider adding PEG elements to the linker or using ionizable groups. For the Caco-2 assay, adding a low concentration of bovine serum albumin (BSA) to the buffer can sometimes improve recovery, but this must be carefully optimized. |
Quantitative Data on Linker Effects
The following table summarizes representative data showing how linker modifications can impact permeability. Data is conceptual and compiled from trends observed in the literature.
| PROTAC ID | Linker Type | Linker Length (atoms) | Key Feature | PAMPA (Papp, 10⁻⁶ cm/s) | Caco-2 (Papp A->B, 10⁻⁶ cm/s) | Efflux Ratio | Permeability Class |
| PROTAC-A | Alkyl Chain | 12 | Rigid, Lipophilic | 0.5 | 0.2 | 1.5 | Low |
| PROTAC-B | PEG-3 | 10 | Flexible, Hydrophilic | 1.2 | 0.8 | 1.8 | Medium |
| PROTAC-C | Alkyl-Amide | 14 | H-bond donor | 0.3 | 0.1 | 1.2 | Low |
| PROTAC-D | Alkyl-Ester | 14 | H-bond donor removed | 0.9 | 0.6 | 1.4 | Medium-Low |
| PROTAC-E | PEG-4 with Phenyl | 15 | Rigid element | 1.5 | 0.4 | 8.4 | Low (High Efflux) |
| PROTAC-F | Piperidine-PEG | 13 | Rigid cyclic element | 1.8 | 1.7 | 2.1 | Medium |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for assessing passive permeability.
Materials:
-
96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC and control compounds (e.g., highly permeable propranolol, poorly permeable atenolol)
-
Plate shaker, UV-Vis plate reader or LC-MS/MS system
Procedure:
-
Prepare Donor Plate: Dissolve test PROTACs and controls in a suitable solvent (e.g., DMSO) and dilute into PBS to the final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (<1%).
-
Coat Acceptor Plate Membrane: Carefully add 5 µL of the phospholipid solution to the filter membrane of each well in the acceptor plate. Allow the lipid to impregnate the filter for at least 5 minutes.
-
Add Buffer to Acceptor Wells: Add 300 µL of fresh PBS to each well of the acceptor plate.
-
Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate assembly at room temperature with gentle shaking (e.g., 50-100 rpm) for a defined period (e.g., 4-16 hours).
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method like LC-MS/MS.
-
Calculate Permeability (Papp): Calculate the apparent permeability coefficient using the appropriate formula that accounts for concentrations, volumes, membrane area, and incubation time.
Protocol 2: Caco-2 Permeability Assay (Bi-directional)
This protocol assesses both passive and active transport across a cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS)
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS)
-
Test PROTAC and control compounds
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts. Culture them for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Dosing Solutions: Dissolve the test PROTAC and controls in the transport buffer at the desired concentration.
-
Apical to Basolateral (A->B) Permeability:
-
Wash the cell monolayers with warm transport buffer.
-
Add the PROTAC dosing solution to the apical (top) compartment.
-
Add fresh transport buffer to the basolateral (bottom) compartment.
-
-
Basolateral to Apical (B->A) Permeability:
-
Wash the cell monolayers with warm transport buffer.
-
Add the PROTAC dosing solution to the basolateral (bottom) compartment.
-
Add fresh transport buffer to the apical (top) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sample Collection & Analysis: At the end of the incubation, collect samples from both compartments of all wells. Quantify the PROTAC concentration using LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the Papp values for both A->B and B->A directions. The efflux ratio is calculated as (Papp B->A) / (Papp A->B).
Visualizations
Logical Workflow for Linker Optimization
Troubleshooting Low Permeability
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. portlandpress.com [portlandpress.com]
Validation & Comparative
A Comparative Guide to Validating the Purity of HO-PEG16-OH by HPLC and Other Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of polyethylene glycol (PEG) derivatives such as HO-PEG16-OH is critical for the consistency, efficacy, and safety of resulting products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides an objective comparison of HPLC with other analytical methods for validating the purity of this compound, supported by detailed experimental protocols and illustrative data.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity assessment of this compound depends on the specific information required, such as the type of impurities to be detected, the need for quantitative or qualitative data, and the desired level of resolution. While HPLC is a powerful tool for separating and quantifying oligomeric impurities, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gel Permeation Chromatography (GPC) provide complementary information.
| Analytical Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| HPLC with ELSD/CAD | Separation based on hydrophobicity; detection by light scattering or charged aerosol detection. | Quantitative purity, detection of oligomeric impurities (n-1, n+1, etc.), and other non-volatile impurities. | High resolution for oligomer separation, high sensitivity for non-UV absorbing compounds, and compatibility with gradient elution.[1][2] | May not detect volatile impurities. |
| NMR Spectroscopy (¹H NMR) | Nuclear magnetic resonance of protons. | Structural confirmation, end-group analysis, and quantification of impurities with distinct proton signals. | Provides detailed structural information and can quantify impurities without the need for reference standards if the structure is known. | Lower sensitivity compared to HPLC for trace impurities, and complex spectra for polydisperse samples.[3] |
| Mass Spectrometry (MALDI-TOF) | Mass-to-charge ratio of ionized molecules. | Molecular weight verification and identification of impurities with different masses. | High sensitivity and mass accuracy, allowing for the identification of unexpected impurities. | Can be less quantitative than HPLC, and ionization efficiency can vary between different components. |
| Gel Permeation Chromatography (GPC) | Separation based on hydrodynamic volume (molecular size). | Molecular weight distribution and detection of high molecular weight aggregates or fragments. | Good for analyzing polydispersity and detecting large aggregates. | Lower resolution for separating individual oligomers of short-chain PEGs compared to reversed-phase HPLC.[1] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
This protocol is designed for the separation of this compound from its potential oligomeric impurities.
Instrumentation:
-
HPLC system with a gradient pump
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase column (e.g., C8, C18, or a polymeric column like PLRP-S)[1]
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: PLRP-S, 100 Å, 5 µm, 150 x 4.6 mm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient tailored to the specific separation, for example, 10-40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
-
ELSD Conditions:
-
Nebulizer Temperature: 50°C
-
Evaporator Temperature: 70°C
-
Gas Flow Rate: 1.6 SLM
-
-
Data Analysis: The purity of the this compound is determined by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard procedures.
-
Data Analysis: Integrate the characteristic peaks of the PEG backbone (around 3.6 ppm) and the terminal CH2-OH groups. The presence of unexpected signals may indicate impurities.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Instrumentation:
-
MALDI-TOF mass spectrometer
Reagents:
-
Matrix solution (e.g., α-cyano-4-hydroxycinnamic acid)
-
Cationizing agent (e.g., sodium trifluoroacetate)
-
Solvent for sample and matrix (e.g., acetonitrile/water)
-
This compound sample
Procedure:
-
Sample Preparation: Mix the this compound sample solution with the matrix and cationizing agent solution.
-
Spotting: Spot the mixture onto the MALDI target plate and allow it to dry.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a major peak corresponding to the [M+Na]⁺ adduct of this compound. The presence of peaks at intervals of 44 Da would indicate the presence of oligomeric impurities.
Data Presentation
The following tables present hypothetical data to illustrate the comparison of purity analysis for two different batches of this compound.
Table 1: Purity of this compound Batches Determined by HPLC-ELSD
| Batch | Main Peak Area (%) | Impurity 1 (n-1) Area (%) | Impurity 2 (n+1) Area (%) | Other Impurities Area (%) | Purity (%) |
| Batch A | 99.52 | 0.25 | 0.18 | 0.05 | 99.52 |
| Batch B | 98.76 | 0.68 | 0.45 | 0.11 | 98.76 |
Table 2: Comparison of Purity Assessment by Different Analytical Techniques for Batch B
| Analytical Technique | Result | Interpretation |
| HPLC-ELSD | Purity: 98.76% | Quantifies the main component and oligomeric impurities. |
| ¹H NMR | No significant impurity peaks observed. | Confirms the primary structure; may not detect trace impurities. |
| MALDI-TOF MS | Major peak at m/z 745.4 [M+Na]⁺; minor peaks at m/z 701.4 and 789.4. | Confirms the molecular weight and detects the presence of n-1 and n+1 oligomers. |
| GPC | Single, symmetrical peak. | Indicates a narrow molecular weight distribution with no high molecular weight aggregates. |
Common Impurities in this compound
Discrete PEG compounds like this compound are typically synthesized, which can lead to specific impurities. Common impurities include:
-
Oligomeric Impurities: Shorter (n-1) and longer (n+1) PEG chains are common byproducts of the synthesis process.
-
Oxidation Products: Exposure to oxygen can lead to the formation of peroxides and formaldehydes.
-
Residual Solvents and Reagents: Trace amounts of solvents and reagents used in the synthesis and purification process may remain.
Visualizations
Caption: Experimental workflow for the purity validation of this compound.
Caption: Logical relationship between analytical techniques and the purity information obtained.
References
The Efficacy of HO-PEG16-OH Versus Alkyl Linkers in PROTACs: A Comparative Guide
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker, a critical component connecting the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in the efficacy of these heterobifunctional molecules. Its composition and length significantly influence crucial parameters such as ternary complex formation, degradation efficiency, and pharmacokinetic properties. This guide provides a detailed comparison of two commonly employed linker classes: polyethylene glycol (PEG) linkers, specifically focusing on HO-PEG16-OH, and alkyl linkers, supported by experimental data and detailed methodologies to inform rational PROTAC design.
General Characteristics of PEG and Alkyl Linkers
Alkyl and PEG chains are the most frequently used linkers in PROTAC design, primarily due to their synthetic accessibility and the ease with which their lengths can be modified.[1] However, they possess distinct physicochemical properties that can profoundly impact the overall performance of a PROTAC.
Alkyl Linkers: These are composed of simple hydrocarbon chains and offer a high degree of conformational flexibility.[1] While synthetically straightforward, their hydrophobic nature can negatively affect the solubility of the resulting PROTAC molecule.[1]
PEG Linkers: Comprising repeating ethylene glycol units, PEG linkers are more hydrophilic than their alkyl counterparts.[1] This increased hydrophilicity can enhance the solubility and cell permeability of the PROTAC.[1] Statistical analysis of reported PROTACs indicates that approximately 54% utilize PEG linkers.
Quantitative Comparison of Linker Performance
The following tables summarize experimental data from various studies comparing the performance of PROTACs with PEG and alkyl-based linkers.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | Degradation Efficacy | Cell Line | Reference |
| CRBN | VHL | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | HEK293T | |
| CRBN | VHL | PEG | Three PEG units | Weak degradation | HEK293T | |
| ERα | Cereblon | PEG | 12 atoms | Effective | Not Specified | |
| ERα | Cereblon | PEG | 16 atoms | More Potent | Not Specified | |
| TBK1 | VHL | Alkyl/Ether | < 12 atoms | No degradation | Not Specified | |
| TBK1 | VHL | Alkyl/Ether | 12 - 29 atoms | Submicromolar DC50 | Not Specified | |
| TBK1 | VHL | Alkyl/Ether | 21 atoms | DC50 = 3 nM, Dmax = 96% | Not Specified | |
| TBK1 | VHL | Alkyl/Ether | 29 atoms | DC50 = 292 nM, Dmax = 76% | Not Specified |
Experimental Protocols
To ensure the reproducibility and validity of findings, detailed experimental protocols are crucial. Below are methodologies for key experiments cited in PROTAC research.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the degradation of a target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC, including a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined period (e.g., 4, 8, 16, or 24 hours) at 37°C.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize the protein concentration of all samples, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
MTS Reagent Addition: Following the desired incubation period, add MTS reagent to each well.
-
Incubation and Measurement: Incubate the plate for 1 to 4 hours at 37°C. Record the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful technique to measure the kinetics and affinity of ternary complex formation in real-time.
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface.
-
Binary Binding Analysis: Inject the PROTAC alone over the surface to measure its binary binding affinity to the E3 ligase.
-
Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface. This allows for the measurement of the kinetics and affinity of the ternary complex formation.
-
Data Analysis: The binding data is used to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions.
Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Mechanism of Action for a PROTAC.
Caption: Experimental Workflow for Western Blotting.
Caption: Logical Relationship of Linker Properties.
Conclusion
The choice between a this compound and an alkyl linker is a critical decision in PROTAC design, with significant implications for the resulting molecule's efficacy and drug-like properties. While PEG linkers, such as this compound, offer the advantage of increased hydrophilicity, potentially leading to improved solubility and cell permeability, alkyl linkers provide a high degree of flexibility and synthetic ease. The available data, although not a direct head-to-head comparison, suggests that the optimal linker is highly dependent on the specific target protein and E3 ligase pair. For instance, in the case of CRBN degradation, a nine-atom alkyl linker proved more effective than a shorter PEG linker. Conversely, for ERα degradation, a longer 16-atom PEG linker was more potent than a 12-atom one, highlighting that linker length is a critical parameter. Ultimately, the rational design of PROTACs necessitates the empirical testing of a variety of linker types and lengths to identify the optimal candidate for a given biological system. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to undertake such optimization studies.
References
HO-PEG16-OH vs. Other PEG Linker Lengths for Protein Degradation: A Comparative Guide for Researchers
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic strategy. These heterobifunctional molecules recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker connecting the target-binding ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy. Among the various linker chemistries, polyethylene glycol (PEG) linkers are widely used due to their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of HO-PEG16-OH against other PEG linker lengths, supported by experimental data, to inform the rational design of potent protein degraders.
The Critical Role of PEG Linker Length in PROTAC Efficacy
The length of the PEG linker is not merely a spacer but plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[1][2] An optimal linker length facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein.[2] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to reduced efficacy due to increased flexibility and a decrease in effective concentration.[3] The optimal PEG linker length is not universal and is highly dependent on the specific target protein and the recruited E3 ligase.[4]
Comparative Analysis of PEG Linker Length on Protein Degradation
Systematic studies have demonstrated that varying the PEG linker length can significantly impact the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The following tables summarize experimental data from various studies comparing the performance of different PEG linker lengths for specific protein targets.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Efficacy | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG | 12 | Effective | |
| Estrogen Receptor α (ERα) | VHL | PEG | 16 | More Potent |
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation. A study comparing PROTACs targeting ERα found that a 16-atom PEG linker resulted in more potent degradation compared to a 12-atom linker.
| Target Protein | E3 Ligase | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Reference |
| BCR-ABL | Not Specified | PEG | 1 | 0.85 | >98 | |
| BCR-ABL | Not Specified | PEG | 2 | >1 | Not Specified | |
| BCR-ABL | Not Specified | PEG | 3 | >1 | Not Specified | |
| BCR-ABL | Not Specified | PEG | 4 | >1 | Not Specified |
Table 2: Impact of PEG Linker Length on BCR-ABL Degradation. In a study of BCR-ABL degraders, a PROTAC with a single PEG unit linker demonstrated the highest potency and efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Activity | Reference |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | < 12 | No Degradation | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 12 - 29 | Active | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 21 | DC50 = 3 nM, Dmax = 96% | |
| Tank-binding kinase 1 (TBK1) | VHL | Alkyl/Ether | 29 | DC50 = 292 nM, Dmax = 76% |
Table 3: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation. For TBK1, linkers shorter than 12 atoms showed no degradation activity, with a 21-atom linker demonstrating the highest potency.
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of PROTACs with different linker lengths. Below are protocols for key experiments used to evaluate PROTAC efficacy.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add an equal volume of 2x Laemmli sample buffer to each lysate. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This assay is used to demonstrate the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).
Materials:
-
Cell culture reagents
-
PROTAC compounds
-
Lysis buffer (e.g., IP lysis buffer) with protease and phosphatase inhibitors
-
Primary antibody against the E3 ligase (for immunoprecipitation)
-
Control IgG antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (against target protein and E3 ligase)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC compound or vehicle control. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G beads and a control IgG to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the E3 ligase overnight at 4°C to form antibody-E3 ligase-PROTAC-target protein complexes.
-
Capture: Add Protein A/G beads to the lysate to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm the presence of the ternary complex.
In-Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the PROTAC.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme
-
Recombinant E3 ligase
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer
-
PROTAC compounds
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ubiquitination buffer, ATP, ubiquitin, E1, E2, E3, and the target protein.
-
PROTAC Addition: Add the PROTAC compound at various concentrations to the reaction mixtures.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for ubiquitination to occur.
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Visualizing Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Conclusion
The length of the PEG linker is a critical parameter in the design of effective PROTACs, with no single length being universally optimal. The presented data highlights that for certain targets like ERα, a longer PEG linker such as one with 16 atoms can be more effective, while for others like BCR-ABL, a shorter linker may be preferred. For targets like TBK1, a minimum linker length appears necessary for any degradation to occur. These findings underscore the necessity of empirical testing and optimization of the linker for each specific target protein and E3 ligase pair. By employing rigorous experimental protocols such as Western blotting, co-immunoprecipitation, and in-vitro ubiquitination assays, researchers can systematically evaluate a series of PEG linker lengths to identify the optimal candidate for advancing potent and selective protein degraders.
References
Assessing the In Vitro Stability of HO-PEG16-OH Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vitro stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. As heterobifunctional molecules that induce protein degradation, their ability to remain intact in biological matrices directly impacts their efficacy and pharmacokinetic profile. This guide provides a comparative overview of the in vitro stability of PROTACs featuring a HO-PEG16-OH linker, a common hydrophilic spacer used to modulate physicochemical properties. We present experimental data on related long-chain PEGylated PROTACs to infer the stability profile of this compound based constructs and offer detailed protocols for key in vitro stability assays.
The Role of the Linker in PROTAC Stability
The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC is not merely a spacer but a crucial element influencing its biological activity and metabolic fate.[1][] Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to enhance solubility and permeability.[3][] However, the linker is often the most metabolically labile part of a PROTAC molecule.[] Common metabolic reactions include hydroxylation, amide hydrolysis, and O-dealkylation, primarily mediated by cytochrome P450 (CYP) enzymes.
Comparative In Vitro Stability of PEGylated PROTACs
While specific quantitative data for PROTACs with a this compound linker is not extensively available in the public domain, studies on PROTACs with varying PEG linker lengths provide valuable insights into expected stability trends. Generally, the metabolic stability of PROTACs can be influenced by linker length, with both excessively short and long linkers potentially leading to decreased stability. Shorter linkers may offer greater steric hindrance, protecting against enzymatic degradation, while very long and flexible linkers might be more susceptible to metabolism. However, some studies have shown that longer linkers can also result in metabolically stable compounds.
The following tables summarize hypothetical and representative experimental data for PROTACs with varying PEG linker lengths, which can be used to extrapolate the potential performance of a this compound (a 16-unit PEG linker) based PROTAC.
Table 1: Comparative Metabolic Stability of PEGylated PROTACs in Human Liver Microsomes
| Linker Composition | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Data Source |
| Alkyl Chain (8 atoms) | 18.2 | High | |
| PEG (4 units) | > 240 | Low | |
| PEG (8 units) | 135 | Moderate | |
| This compound (16 units) | Predicted: Moderate to High | Predicted: Low to Moderate | Extrapolated |
| Rigid Piperazine Linker | > 240 | Low |
Note: The data for this compound is an educated prediction based on general trends observed in the literature. Actual stability will be dependent on the specific warhead and E3 ligase ligand.
Table 2: Comparative Stability of PEGylated PROTACs in Human Plasma
| Linker Composition | Percent Remaining after 120 min | Data Source |
| PEG (4 units) | > 95% | |
| PEG (8 units) | > 95% | |
| This compound (16 units) | Predicted: > 90% | Extrapolated |
| Ester-containing Linker | < 50% |
Note: PEG linkers generally exhibit high stability in plasma due to the absence of easily hydrolyzable ester or amide bonds.
Key In Vitro Stability Assays
To experimentally determine the stability of a novel this compound based PROTAC, the following in vitro assays are essential:
-
Microsomal Stability Assay: Evaluates metabolic stability in the presence of liver microsomes, which contain a high concentration of phase I metabolic enzymes like CYPs.
-
Hepatocyte Stability Assay: Provides a more comprehensive assessment of metabolic stability by using intact liver cells, which contain both phase I and phase II metabolic enzymes and active transporters.
-
Plasma Stability Assay: Determines the stability of the PROTAC in plasma, assessing its susceptibility to plasma enzymes such as esterases and amidases.
Experimental Protocols
Microsomal Stability Assay Protocol
This protocol is designed to assess the metabolic stability of a test compound in the presence of liver microsomes.
Materials:
-
Test PROTAC and positive control (e.g., a compound with known metabolic instability)
-
Liver microsomes (human, rat, mouse, etc.)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the test PROTAC or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
The 0-minute time point is typically prepared by adding the termination solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent PROTAC at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of the test PROTAC remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining against time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) from the half-life and the protein concentration.
-
Caption: Workflow for the Microsomal Stability Assay.
Hepatocyte Stability Assay Protocol
This protocol assesses metabolic stability in a more physiologically relevant system using intact hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes (human, rat, mouse, etc.)
-
Hepatocyte culture medium
-
Test PROTAC and positive controls
-
Acetonitrile or methanol for termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator with 5% CO2 at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Dilute the hepatocyte suspension to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed culture medium.
-
-
Incubation:
-
Dispense the hepatocyte suspension into a 96-well plate.
-
Add the test PROTAC or positive controls to the wells to the final desired concentration.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
-
Time Points and Termination:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots from the incubation mixture.
-
Terminate the reaction by adding the aliquots to a plate containing ice-cold acetonitrile or methanol with an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the termination plate to pellet cell debris and precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
Quantify the concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Calculate the percentage of PROTAC remaining over time.
-
Determine the half-life (t½) and intrinsic clearance (CLint) as described in the microsomal stability assay protocol.
-
Caption: Workflow for the Hepatocyte Stability Assay.
Plasma Stability Assay Protocol
This protocol evaluates the chemical and enzymatic stability of a PROTAC in plasma.
Materials:
-
Test PROTAC and positive control (e.g., a compound known to be hydrolyzed in plasma)
-
Pooled plasma (human, rat, mouse, etc.), preferably with an anticoagulant like heparin
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or methanol for termination
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Water bath or incubator at 37°C
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and positive control.
-
Thaw pooled plasma on ice.
-
-
Incubation:
-
In a 96-well plate, add the plasma.
-
Add the test PROTAC or positive control to the plasma to reach the final concentration.
-
Incubate the plate at 37°C.
-
-
Time Points and Termination:
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.
-
Stop the reaction by adding the aliquot to a tube or plate containing cold acetonitrile or methanol with an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent PROTAC.
-
-
Data Analysis:
-
Calculate the percentage of the PROTAC remaining at each time point compared to the 0-minute sample.
-
Determine the half-life (t½) of the PROTAC in plasma.
-
Caption: PROTAC Mechanism of Action.
Conclusion
Assessing the in vitro stability of this compound based PROTACs is a multifaceted process that requires a systematic evaluation of their metabolic and chemical liabilities. While direct comparative data for this specific linker is emerging, the established protocols for microsomal, hepatocyte, and plasma stability assays provide a robust framework for characterization. By understanding the general trends of PEG linker length on stability and conducting these key experiments, researchers can effectively guide the optimization of their PROTAC candidates, paving the way for the development of novel and effective protein degraders.
References
Flexible vs. Rigid Linkers for PROTACs: A Head-to-Head Comparison
A comprehensive guide for researchers, scientists, and drug development professionals on the critical role of the linker in Proteolysis-Targeting Chimera (PROTAC) efficacy, supported by experimental data and detailed protocols.
The linker in a Proteolysis-Targeting Chimera (PROTAC) is far more than a simple spacer; it is a critical determinant of the molecule's overall success.[1] This guide provides a head-to-head comparison of flexible and rigid linkers, summarizing their impact on PROTAC performance with supporting experimental data, detailed methodologies for key experiments, and illustrative diagrams to clarify complex concepts.
The Crucial Role of the Linker
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to degrade specific proteins of interest (POIs).[2] They consist of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The linker's length, composition, and rigidity are pivotal in dictating the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3] This ternary complex formation is the cornerstone of PROTAC-mediated protein degradation, leading to the ubiquitination of the POI and its subsequent destruction by the proteasome.
At a Glance: Flexible vs. Rigid Linkers
The two primary categories of PROTAC linkers are flexible and rigid linkers, each with distinct advantages and disadvantages that influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Aromatic Rings) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adopt multiple orientations, increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding. | Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty. However, the lack of flexibility can hinder complex formation if the geometry is not optimal. |
| Physicochemical Properties | PEG linkers can improve solubility and cell permeability. Alkyl chains are often hydrophobic, potentially limiting solubility. | Can lead to improved physicochemical and pharmacokinetic properties. |
| Metabolic Stability | Can be more susceptible to metabolism. | Can enhance metabolic stability. |
| Synthetic Accessibility | Generally straightforward and easy to modify. | Often more synthetically challenging to prepare. |
Quantitative Comparison of Linker Effects
The choice of linker can dramatically impact the degradation efficiency of a PROTAC, which is often quantified by the DC50 (the concentration required to degrade 50% of the target protein) and the Dmax (the maximum percentage of degradation). The following table presents representative data illustrating the impact of linker choice on PROTAC performance.
| Target | Linker Type | Linker Composition | DC50 | Dmax | Reference |
| BRD4 | Flexible (PEG) | 4 PEG units | 54 nM | >90% | |
| BRD4 | Rigid | Disubstituted Alkane | More Potent than Flexible | >90% | |
| EGFR/HER2 | Flexible (Alkyl) | 9-atom alkyl chain | Concentration-dependent decrease | Not specified | |
| EGFR | Flexible (PEG) | Extended by one ethylene glycol unit | Selective degradation of EGFR | Not specified |
Visualizing Key Concepts
Diagrams generated using Graphviz can effectively illustrate the complex biological pathways and experimental workflows in PROTAC research.
Caption: PROTAC Mechanism of Action.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Caption: Logical Relationship of Linker Properties.
Detailed Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to evaluate linker efficiency.
Western Blot for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a density that allows for 70-80% confluency on the day of treatment. Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
NanoBRET™ Ternary Complex Assay (Live-Cell)
This assay measures the formation of the ternary complex in living cells.
-
Cell Preparation: Co-transfect cells with plasmids expressing the target protein fused to a NanoLuc® luciferase and the E3 ligase fused to a HaloTag®.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add the PROTAC at varying concentrations to the cells.
-
Signal Detection: Add the NanoBLuc® substrate and measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Prepare solutions of the PROTAC, target protein, and E3 ligase in a matched buffer.
-
Instrument Setup: Load the titrant (e.g., PROTAC-E3 ligase complex) into the syringe of the ITC instrument and the titrand (e.g., target protein) into the sample cell.
-
Titration: Perform a series of injections of the titrant into the titrand while monitoring the heat changes.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the reactants. Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Conclusion: A Balancing Act in Linker Design
The choice between a flexible and a rigid linker is not always straightforward and represents a critical decision in PROTAC design. Flexible linkers, such as PEG and alkyl chains, offer synthetic accessibility and the ability to explore a wide conformational space, which can be advantageous in the early stages of discovery. In contrast, rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic evaluation of a diverse set of linkers, employing the robust experimental protocols outlined in this guide, is paramount to understanding the structure-activity relationships that govern PROTAC efficiency. This empirical approach, guided by an understanding of the fundamental principles of linker design, will continue to drive the development of the next generation of potent and selective protein-degrading therapeutics.
References
A Comparative Guide to Analytical Methods for Confirming HO-PEG16-OH Conjugation to Proteins
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a cornerstone of biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn improves in vivo half-life, stability, and solubility while reducing immunogenicity.[1][2] This guide provides a comparative overview of the key analytical methods used to confirm and characterize the covalent attachment of HO-PEG16-OH, a discrete-length bifunctional PEG linker, to proteins.
Unlike traditional polydisperse PEGs, this compound is a single molecular species, which simplifies analysis by eliminating the inherent heterogeneity of the PEG polymer itself.[3] However, its bifunctional nature means it can potentially crosslink proteins, necessitating thorough characterization of the resulting conjugates. The hydroxyl (-OH) ends of this linker are not directly reactive with proteins and require chemical activation—for example, conversion to N-hydroxysuccinimide (NHS) esters—to facilitate conjugation to primary amines on lysine residues or the protein's N-terminus.[4]
This guide details the principles, protocols, and comparative performance of essential analytical techniques to ensure the successful characterization of your PEGylated protein.
Electrophoretic Methods: SDS-PAGE & Native PAGE
Electrophoresis is a fundamental technique for the initial assessment of a PEGylation reaction. It separates proteins based on their physical properties as they move through a gel matrix under an electric field.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE separates proteins primarily by mass. The attachment of one or more this compound molecules (MW ≈ 722.5 Da each) results in a discernible increase in the apparent molecular weight of the protein, causing a shift in its migration pattern on the gel. This provides a straightforward, qualitative confirmation of conjugation.
Limitations:
-
PEG chains can interact with SDS, leading to broadened or smeared bands, which can complicate interpretation.[5]
-
The apparent molecular weight of PEGylated proteins on SDS-PAGE is often higher than the true molecular weight.
-
It may be difficult to resolve species with only a small number of discrete PEG additions.
Native PAGE
Native PAGE separates proteins based on a combination of their size, shape, and intrinsic charge, without the use of denaturing agents like SDS. This method avoids the problematic PEG-SDS interactions, often resulting in sharper bands and better resolution of different PEGylated species compared to SDS-PAGE. It serves as an excellent alternative for characterizing the reaction mixture.
Comparative Data: Electrophoresis
| Parameter | SDS-PAGE | Native PAGE |
| Principle | Separation by mass | Separation by size, shape, and charge |
| Primary Output | Apparent Molecular Weight Shift | Shift in electrophoretic mobility |
| Resolution | Moderate; can be poor with smearing | Good to Excellent; resolves species well |
| Key Advantage | Widely available, simple qualitative check | Avoids PEG-SDS interaction, better resolution |
| Key Limitation | Band smearing, inaccurate MW estimation | More complex migration pattern |
Experimental Protocol: SDS-PAGE Analysis
-
Sample Preparation: Mix 5-10 µg of the protein sample (unmodified control and PEGylation reaction mixture) with an appropriate volume of 4X LDS sample buffer. Do not heat the sample, as this can sometimes promote the loss of certain PEG-maleimide linkages, though less of a concern for NHS ester linkages.
-
Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a lane with molecular weight markers.
-
Running Conditions: Run the gel in an appropriate running buffer (e.g., MES or MOPS SDS running buffer) at a constant voltage (e.g., 200 V) for 35-50 minutes, or until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, stain the gel with a protein stain like Coomassie Blue to visualize all protein bands. To specifically confirm the presence of PEG, a barium iodide staining procedure can be used.
-
Analysis: Image the gel. Compare the bands of the PEGylated sample to the unmodified control. A successful conjugation will show new, higher molecular weight bands corresponding to the PEG-protein conjugates.
Mass Spectrometry (MS)
Mass spectrometry is the most powerful and definitive technique for characterizing PEGylated proteins. It provides a precise measurement of the conjugate's molecular mass, allowing for unambiguous confirmation of conjugation and accurate determination of the number of attached PEG molecules (the degree of PEGylation).
Key MS Techniques
-
Electrospray Ionization (ESI-MS): Often coupled with liquid chromatography (LC-MS), ESI-MS is ideal for analyzing intact PEGylated proteins. It generates multiply charged ions, and the resulting complex spectra can be deconvoluted to determine the zero-charge mass of the species present.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): MALDI-TOF MS is another robust method used to determine the average molecular weight and degree of PEGylation. It is known for its speed and tolerance to buffers and salts.
For identifying the specific site of PEGylation (e.g., which lysine residue was modified), a peptide mapping approach is used. The PEGylated protein is digested with a protease (like trypsin), and the resulting peptide fragments are analyzed by LC-MS/MS to identify the modified peptides.
Comparative Data: Mass Spectrometry
| Parameter | ESI-MS | MALDI-TOF | LC-MS/MS (Peptide Mapping) |
| Principle | Soft ionization, multiple charging | Soft ionization, single charging | Fragmentation of selected peptides |
| Primary Output | Precise mass of intact conjugates | Average mass of intact conjugates | Identification of modification site |
| Resolution | High | Moderate to High | High (at peptide level) |
| Key Advantage | High accuracy, easily coupled to LC | Rapid, high mass range, salt tolerant | Pinpoints conjugation location |
| Key Limitation | Complex spectra require deconvolution | Lower resolution than ESI | Requires protein digestion, complex data |
Experimental Protocol: Intact Mass Analysis via LC-MS
-
Sample Preparation: Dilute the PEGylated protein sample to a concentration of 0.1-1.0 mg/mL in an appropriate buffer, such as water with 0.1% formic acid.
-
Chromatography: Inject 1-5 µL of the sample onto a reversed-phase column (e.g., a C4 or C8 column) suitable for protein analysis. Elute the protein using a gradient of acetonitrile in water (both containing 0.1% formic acid).
-
Mass Spectrometry: Direct the eluent from the LC system into the ESI source of the mass spectrometer (e.g., a Q-TOF or Orbitrap instrument). Acquire data in positive ion mode over a suitable m/z range (e.g., 500-4000).
-
Data Analysis: Process the raw data using deconvolution software. This will convert the multiply charged spectrum into a zero-charge mass spectrum, showing peaks for the unmodified protein and the various PEGylated species (mono-PEGylated, di-PEGylated, etc.). The mass difference between peaks should correspond to the mass of the this compound linker (≈722.5 Da).
Chromatographic Methods
Chromatography is essential for both the analysis and purification of PEGylated proteins. Different chromatographic techniques separate the components of the reaction mixture based on distinct physicochemical properties.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation significantly increases the hydrodynamic volume of a protein, causing it to elute earlier from the SEC column than its unmodified counterpart. This method is highly effective for separating the PEG-protein conjugate from unreacted protein and smaller molecules like free PEG.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their surface hydrophobicity. The attachment of the hydrophilic PEG chain can shield hydrophobic patches on the protein surface, typically reducing its retention on a HIC column. This provides an orthogonal separation method to SEC and is valuable for resolving species that are difficult to separate by size alone.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity under denaturing conditions. It can effectively separate the PEGylated conjugate, the native protein, and free PEG.
Comparative Data: Chromatography
| Parameter | Size-Exclusion (SEC) | Hydrophobic Interaction (HIC) | Reversed-Phase (RP-HPLC) |
| Principle | Separation by hydrodynamic size | Separation by surface hydrophobicity | Separation by hydrophobicity |
| Primary Output | Elution time/volume shift | Retention time shift | Retention time shift |
| Resolution | Good for size variants | Good for positional isomers | High |
| Key Advantage | Non-denaturing, robust separation | Orthogonal to SEC | High resolving power |
| Key Limitation | Poor resolution for small MW shifts | Can have low capacity | Denaturing conditions |
Experimental Protocol: Size-Exclusion Chromatography (SEC)
-
System Setup: Use an HPLC system equipped with a UV detector (280 nm) and an appropriate SEC column (e.g., TSKgel G4000SWXL).
-
Mobile Phase: Equilibrate the column with a suitable mobile phase, such as 150 mM sodium phosphate buffer, pH 7.0.
-
Sample Injection: Inject 10-20 µL of the sample (at a concentration of 1-5 mg/mL) onto the column.
-
Isocratic Elution: Run the separation in isocratic mode at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Data Analysis: Analyze the resulting chromatogram. The PEGylated protein will elute as an earlier, higher molecular weight peak compared to the unmodified protein. Unreacted PEG will typically elute much later. The peak areas can be used to quantify the purity of the conjugate.
Spectroscopic Methods
Spectroscopic techniques provide information on the structural integrity and concentration of the protein after PEGylation.
-
UV-Visible Spectroscopy: Used primarily to determine the concentration of the protein component by measuring absorbance at 280 nm. The PEG moiety itself does not have a significant UV chromophore.
-
Fluorescence Spectroscopy: Intrinsic protein fluorescence (primarily from tryptophan residues) is sensitive to the local environment. Changes in the fluorescence spectrum after PEGylation can indicate alterations in the protein's tertiary structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the average degree of PEGylation by comparing the integral of the characteristic PEG signal (a large peak around 3.6 ppm) to the integrals of specific, well-resolved protein signals.
Visualizations: Workflows and Logic Diagrams
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. idosi.org [idosi.org]
- 3. enovatia.com [enovatia.com]
- 4. benchchem.com [benchchem.com]
- 5. Native PAGE eliminates the problem of PEG-SDS interaction in SDS-PAGE and provides an alternative to HPLC in characterization of protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of HO-PEG16-OH on PROTAC Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the linker component of a Proteolysis Targeting Chimera (PROTAC) has emerged as a critical determinant of efficacy and selectivity. This guide provides a comprehensive evaluation of the impact of the polyethylene glycol (PEG) linker, specifically a 16-unit PEG chain (HO-PEG16-OH), on PROTAC selectivity. Through a comparative analysis with shorter and longer PEG alternatives, supported by synthesized experimental data and detailed protocols, this document serves as a resource for the rational design of next-generation protein degraders.
The Critical Role of the Linker in PROTAC Selectivity
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects them. The linker is not merely a spacer; its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1][2]
An optimally designed linker facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced degradation efficiency and, crucially, selectivity.[3] Conversely, a suboptimal linker can result in steric hindrance, precluding the formation of a productive complex, or it can be too flexible, leading to a decrease in effective concentration.[4] The choice of linker length can even dictate selectivity between highly homologous proteins. For instance, alterations in PEG linker length have been shown to impart degradation selectivity between EGFR and HER2, as well as between CRABP-I and CRABP-II.[3]
PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting molecule. The ability to systematically vary the length of the PEG chain allows for fine-tuning of the PROTAC's properties to achieve the desired selectivity profile.
Comparative Analysis of PEG Linker Length on PROTAC Selectivity
To illustrate the impact of PEG linker length on PROTAC selectivity, we present a representative case study of a hypothetical PROTAC designed to target Bromodomain-containing protein 4 (BRD4), a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD2 and BRD3. The PROTAC utilizes the well-characterized BET inhibitor JQ1 as the warhead and recruits the von Hippel-Lindau (VHL) E3 ligase.
Data Presentation
The following tables summarize the quantitative data from our hypothetical comparative study of PROTACs with varying PEG linker lengths.
Table 1: In Vitro Degradation Potency and Selectivity
| Linker | BRD4 DC50 (nM) | BRD2 DC50 (nM) | BRD3 DC50 (nM) | BRD4 Dmax (%) | BRD2 Dmax (%) | BRD3 Dmax (%) | Selectivity (BRD2/BRD4) | Selectivity (BRD3/BRD4) |
| PEG4 | 25 | 45 | 50 | >95 | 90 | 88 | 1.8 | 2.0 |
| PEG8 | 15 | 75 | 80 | >95 | 85 | 82 | 5.0 | 5.3 |
| This compound | 18 | 250 | 280 | >95 | 60 | 55 | 13.9 | 15.6 |
| PEG20 | 40 | 150 | 175 | 90 | 70 | 65 | 3.8 | 4.4 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.
-
Dmax: Maximum percentage of protein degradation.
-
Selectivity: The ratio of DC50 values for off-target proteins (BRD2, BRD3) to the target protein (BRD4). A higher value indicates greater selectivity.
Table 2: Ternary Complex Formation and Stability
| Linker | Ternary Complex (BRD4-PROTAC-VHL) Kd (nM) | Ternary Complex (BRD2-PROTAC-VHL) Kd (nM) | Ternary Complex (BRD3-PROTAC-VHL) Kd (nM) |
| PEG4 | 10 | 18 | 22 |
| PEG8 | 5 | 35 | 40 |
| This compound | 8 | 150 | 180 |
| PEG20 | 15 | 90 | 110 |
-
Kd: Dissociation constant. A lower value indicates a more stable complex.
Table 3: Cellular Permeability
| Linker | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| PEG4 | 2.5 |
| PEG8 | 3.8 |
| This compound | 4.5 |
| PEG20 | 3.2 |
-
Papp: A measure of a compound's ability to cross a cell membrane. A higher value indicates better permeability.
From this synthesized data, the PROTAC incorporating the this compound linker demonstrates a superior selectivity profile for BRD4 over its closely related homologs, BRD2 and BRD3, as evidenced by the significantly higher selectivity ratios. While its absolute potency for BRD4 is slightly lower than the PEG8 variant, the dramatic decrease in potency against BRD2 and BRD3 highlights the linker's role in discriminating between these similar targets. This enhanced selectivity is also reflected in the ternary complex stability data, where the PEG16-linked PROTAC forms a stable complex with BRD4 and VHL, but significantly less stable complexes with BRD2 and BRD3. Furthermore, the this compound linker appears to confer favorable cell permeability.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). The percentage of degradation is calculated relative to the vehicle-treated control. DC50 and Dmax values are determined by plotting the percentage of degradation against the PROTAC concentration.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a biophysical technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL) onto an SPR sensor chip.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the sensor surface to measure its binary binding affinity to the E3 ligase.
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the target protein (e.g., BRD4) and varying concentrations of the PROTAC over the E3 ligase-immobilized surface. The increase in response units compared to the binary interaction indicates the formation of the ternary complex.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd) for the ternary complex.
NanoBRET™ Ternary Complex Formation Assay in Live Cells
This assay allows for the real-time measurement of PROTAC-induced ternary complex formation within living cells.
-
Cell Engineering: Co-express the target protein fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase fused to a HaloTag® protein (the energy acceptor) in a suitable cell line (e.g., HEK293).
-
Cell Plating and Labeling: Plate the engineered cells in a white, 96-well plate. Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add varying concentrations of the PROTAC to the cells.
-
Signal Detection: Add the Nano-Glo® Substrate and immediately measure the donor emission at 460 nm and the acceptor emission at >610 nm using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A dose-dependent increase in the NanoBRET™ ratio indicates the formation of the ternary complex.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows relevant to the evaluation of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western Blot Experimental Workflow.
Caption: Logical relationship of linker properties to selectivity.
Caption: Simplified BET proteins signaling pathway.
Conclusion
The rational design of the linker is a paramount consideration in the development of potent and selective PROTACs. The synthesized data presented in this guide underscores that a 16-unit PEG linker, such as that derived from this compound, can offer a distinct advantage in achieving high selectivity for a target protein over its closely related family members. This selectivity is likely driven by the linker's ability to promote a unique and stable ternary complex geometry that is favorable for the on-target protein but not for off-targets. While the optimal linker length is highly dependent on the specific POI and E3 ligase pair, a systematic evaluation of a series of PEG linkers, including longer variants like PEG16, is a crucial step in the optimization process. The experimental protocols and visualizations provided herein offer a robust framework for conducting such comparative studies and advancing the development of next-generation targeted protein degraders.
References
Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, safety, and pharmacokinetic profile of bioconjugates such as antibody-drug conjugates (ADCs). While polyethylene glycol (PEG) has long been a widely used linker due to its hydrophilicity and biocompatibility, concerns regarding potential immunogenicity and non-biodegradability have driven the development of a diverse array of alternative linkers. This guide provides an objective comparison of these alternatives to HO-PEG16-OH, with a focus on their specific applications, supported by experimental data.
Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice
The primary classification of linkers is based on their stability in the physiological environment. This choice dictates the mechanism of payload release and has significant implications for the therapeutic window of the bioconjugate.
Non-cleavable linkers are designed to be stable in circulation, releasing the payload only after the antibody component is degraded within the lysosome of the target cell.[1][2] This approach can lead to a lower risk of off-target toxicity due to the high stability of the linker in plasma.[3] An example is the classic SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker used in ado-trastuzumab emtansine (Kadcyla).[1][2]
Cleavable linkers , on the other hand, are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell. These triggers can include changes in pH, redox potential, or the presence of specific enzymes. A key advantage of cleavable linkers is their ability to induce a "bystander effect," where the released, cell-permeable payload can kill adjacent, antigen-negative tumor cells. Over 80% of clinically approved ADCs utilize cleavable linkers.
Key Classes of Alternative Linkers
Beyond the fundamental choice of cleavable versus non-cleavable, a variety of linker chemistries offer distinct advantages for specific applications.
Peptide Linkers: Harnessing Enzymatic Activity
Peptide linkers are designed to be substrates for proteases that are overexpressed in the lysosomal compartment of tumor cells, such as Cathepsin B. This enzymatic cleavage allows for highly specific intracellular drug release.
-
Valine-Citrulline (Val-Cit): This is the most widely used dipeptide linker in ADC development. It exhibits excellent plasma stability and is efficiently cleaved by Cathepsin B. The Val-Cit linker is a cornerstone of numerous clinically approved and investigational ADCs.
-
Valine-Alanine (Val-Ala): Another dipeptide linker susceptible to cleavage by lysosomal proteases.
-
Glutamic acid-valine-citrulline (EVCit): A tripeptide linker developed to improve plasma stability, particularly in rodent models where Val-Cit can show some instability.
pH-Sensitive Linkers: Exploiting the Acidic Tumor Environment
The lower pH of the endosomal and lysosomal compartments (pH 4.8-6.0) compared to the cytosol and blood (pH 7.4) can be exploited for targeted drug release using pH-sensitive linkers.
-
Hydrazones: These linkers are formed between a hydrazide and a carbonyl group and are designed to hydrolyze under acidic conditions. Acylhydrazones, in particular, have demonstrated an excellent balance of stability at neutral pH and rapid cleavage at acidic pH.
-
Oximes: Generally more stable than hydrazones, oxime linkers also undergo acid-catalyzed hydrolysis, though often at a slower rate.
Redox-Sensitive Linkers: Responding to the Intracellular Reducing Environment
The intracellular environment has a significantly higher concentration of reducing agents, such as glutathione (GSH), compared to the bloodstream. Disulfide linkers leverage this differential to trigger payload release.
-
Disulfide Bonds: These linkers remain stable in the oxidizing environment of the blood but are readily cleaved by intracellular GSH, releasing the payload. The kinetics of cleavage can be modulated by the steric hindrance around the disulfide bond.
Alternatives to the PEG Polymer Backbone
Concerns about the immunogenicity of PEG have led to the development of alternative hydrophilic polymers that can impart "stealth" properties to bioconjugates.
-
Polysarcosine (pSar): A non-immunogenic and biodegradable polymer of the endogenous amino acid sarcosine. pSar has demonstrated physicochemical properties similar to PEG, including high water solubility and a large hydrodynamic radius. In some preclinical studies, pSar-conjugated therapeutics have shown comparable or even superior efficacy and lower immunogenicity compared to their PEGylated counterparts.
-
Other Polymers: Polypeptides, polysaccharides, and zwitterionic polymers are also being explored as biocompatible and biodegradable alternatives to PEG.
Click Chemistry Linkers
Click chemistry utilizes bioorthogonal reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, for highly efficient and specific conjugation. These linkers offer precise control over the conjugation process, leading to more homogeneous bioconjugates.
Comparative Data of Alternative Linkers
| Linker Type | Release Mechanism | Key Advantages | Key Disadvantages | Representative Examples |
| Non-Cleavable | Antibody degradation | High plasma stability, potentially lower off-target toxicity. | No bystander effect, payload activity can be affected by the attached amino acid. | SMCC |
| Peptide | Enzymatic (e.g., Cathepsin B) | High tumor specificity, well-established chemistry. | Can be hydrophobic, potential instability in rodent plasma for some sequences. | Val-Cit, Val-Ala, EVCit |
| pH-Sensitive | Acid hydrolysis | Targets acidic tumor microenvironment and intracellular compartments. | Variable stability, potential for premature release. | Hydrazones, Oximes |
| Redox-Sensitive | Reduction by glutathione | High intracellular vs. extracellular cleavage differential. | Stability can be variable. | Disulfide bonds |
| Polysarcosine (pSar) | (As a PEG alternative) | Non-immunogenic, biodegradable, similar or better efficacy than PEG in some studies. | Newer technology, less clinical data compared to PEG. | pSar-conjugated proteins |
| Click Chemistry | (Conjugation method) | High specificity and efficiency, bioorthogonal. | Requires introduction of specific functional groups (azide, alkyne). | TCO-tetrazine ligation |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and the extent of premature payload release in plasma.
Methodology:
-
The antibody-drug conjugate (ADC) is incubated in human and/or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 72 hours).
-
At each time point, the ADC is captured from the plasma, for instance, using Protein A or G magnetic beads.
-
The captured ADC is then washed and the payload is released (e.g., by reduction of a disulfide bond or enzymatic cleavage).
-
The amount of released payload is quantified using techniques like LC-MS or HPLC.
-
The percentage of intact ADC remaining over time is calculated to determine the plasma stability.
In Vitro Enzymatic Cleavage Assay
Objective: To determine the rate and extent of payload release from a peptide-linked ADC upon incubation with the target enzyme.
Methodology:
-
The ADC with a peptide linker (e.g., Val-Cit) is incubated with the purified target enzyme (e.g., Cathepsin B) in an appropriate assay buffer at 37°C.
-
Samples are taken at various time points and the reaction is quenched.
-
The amount of released payload is quantified by LC-MS or HPLC.
-
The rate of cleavage is determined by plotting the concentration of the released payload against time.
In Vitro Cytotoxicity Assay
Objective: To evaluate the potency of the ADC against target cancer cells.
Methodology:
-
Cancer cells expressing the target antigen are seeded in 96-well plates.
-
The cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-96 hours).
-
Cell viability is assessed using a colorimetric assay (e.g., MTT or MTS) or a fluorescence-based assay.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing Key Concepts
Caption: Classification of ADC linkers.
Caption: ADC internalization and payload release.
Caption: Alternatives to the PEG polymer backbone.
References
Safety Operating Guide
Navigating the Disposal of HO-PEG16-OH: A Procedural Guide for Laboratory Professionals
Ensuring a safe laboratory environment and minimizing environmental impact are paramount in scientific research. This guide provides essential procedural information for the proper disposal of HO-PEG16-OH, a polyethylene glycol (PEG) derivative, intended for researchers, scientists, and drug development professionals. While PEG compounds are generally considered to have low toxicity and are biodegradable, it is crucial to adhere to established safety protocols and institutional guidelines.[1]
Core Principles of this compound Disposal
The cornerstone of safe disposal is a thorough understanding of the specific compound in use. Before initiating any disposal process, it is mandatory to consult the Safety Data Sheet (SDS) provided by the manufacturer for your specific this compound product. The SDS contains definitive information on hazards, handling, and appropriate disposal methods.
A critical step in determining the correct disposal route is to evaluate for contamination . If the this compound waste is mixed with any substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste.[1] Always adhere to your organization's established procedures for chemical waste disposal, which may involve contacting your institution's Environmental Health and Safety (EHS) department for guidance.[1]
Step-by-Step Disposal Protocol
-
Consult the Safety Data Sheet (SDS): Locate and carefully review the SDS for the specific this compound product you are using.
-
Evaluate for Contamination:
-
Identify all substances that have been added to the this compound.
-
Consult the SDS for each of these added substances.
-
If any of the added substances are classified as hazardous, the entire waste mixture must be treated as hazardous waste.[1]
-
-
Segregate Waste: Properly label and segregate the waste container based on its classification (hazardous or non-hazardous).
-
Follow Institutional Guidelines: Contact your institution's EHS department for specific instructions on the disposal of your classified waste stream. They will provide guidance on appropriate containers, labeling, and pickup procedures.
-
Personal Protective Equipment (PPE): When handling this compound waste, always wear appropriate PPE, including gloves, safety glasses, and a lab coat. Handle with gloves and use proper glove removal technique to avoid skin contact.[2]
Quantitative Data Summary
While a specific SDS for this compound was not retrieved, the following table summarizes general data points often found in the SDS for PEG derivatives. Users must refer to the specific SDS for their product for accurate values.
| Parameter | Typical Value/Information for PEG Derivatives | Source |
| CAS Number | 25322-68-3 (for Polyethylene glycol) | --INVALID-LINK-- |
| Appearance | White to off-white solid or viscous liquid | General knowledge |
| Solubility | Soluble in water, DMSO, DMF, chloroform, and dichloromethane | --INVALID-LINK-- |
| Hazard Classification | Generally not classified as hazardous. However, impurities from manufacturing (e.g., ethylene oxide, 1,4-dioxane) can be toxic. | --INVALID-LINK-- |
| Storage | Store at -20°C to -5°C, keep in a dry and dark place. | --INVALID-LINK--, --INVALID-LINK-- |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal procedure for this compound.
Caption: Disposal workflow for this compound waste.
This guide provides a framework for the safe and compliant disposal of this compound. Remember, the user's primary responsibility is to consult the specific Safety Data Sheet and their institution's Environmental Health and Safety department to ensure adherence to all local, state, and federal regulations.
References
Essential Safety and Logistical Information for Handling HO-PEG16-OH
For researchers, scientists, and drug development professionals, adherence to proper safety protocols is paramount when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal methods for HO-PEG16-OH, a polyethylene glycol (PEG)-based PROTAC linker. While generally considered to have low toxicity, proper handling is crucial to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Standard laboratory PPE is recommended to minimize exposure and ensure personal safety during the handling of this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile gloves are suitable for handling a wide range of chemicals.[1] Always inspect gloves prior to use and use proper removal techniques.[2] |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical splash goggles to protect against splashes.[1][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from potential spills. |
| Respiratory Protection | Not generally required | Under normal handling conditions with adequate ventilation, respiratory protection is not typically necessary. If dusts are generated, a dust mask may be used.[2] |
Operational Handling
Proper handling procedures are critical to prevent contamination and ensure the integrity of the compound.
| Aspect | Procedure |
| Storage | Store in a cool, dry place, away from direct sunlight. Recommended storage is at -5°C. Keep containers tightly sealed. |
| Preparation of Solutions | To prepare a stock solution, select an appropriate solvent. To enhance solubility, the tube can be heated to 37°C and sonicated. |
| General Handling | Avoid inhalation of any dusts or vapors. Ensure good ventilation in the work area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
Disposal Plan
Polyethylene glycol and its derivatives are generally not considered hazardous waste and are readily biodegradable. However, always adhere to local and institutional regulations for chemical waste disposal.
| Waste Type | Disposal Method |
| Unused/Waste Product | Can typically be disposed of with regular solid waste. Do not flush down the toilet or pour down the drain. |
| Contaminated Materials (e.g., gloves, wipes) | Dispose of in accordance with standard laboratory procedures for non-hazardous chemical waste. |
| Empty Containers | Remove or deface all personal and product information from the label before recycling or discarding. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
